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  • Product: 1-(1-Phenylethyl)guanidine
  • CAS: 532-57-0

Core Science & Biosynthesis

Foundational

Therapeutic Potential of 1-(1-Phenylethyl)guanidine Derivatives in Medicinal Chemistry: A Technical Guide

Executive Summary Guanidino-containing compounds are foundational elements in medicinal chemistry, frequently deployed as arginine mimetics or basic pharmacophores. Among these, the 1-(1-phenylethyl)guanidine scaffold pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Guanidino-containing compounds are foundational elements in medicinal chemistry, frequently deployed as arginine mimetics or basic pharmacophores. Among these, the 1-(1-phenylethyl)guanidine scaffold presents a unique structural profile. By incorporating a chiral center at the benzylic position and increasing the overall lipophilicity of the molecule, this scaffold enables stereoselective interactions with biological targets while modulating pharmacokinetic behavior.

As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between theoretical pharmacology and bench-level drug development. We will dissect the mechanistic pathways of arylalkylguanidines, address the inherent physicochemical hurdles of the guanidinium cation, and provide self-validating experimental workflows for their synthesis and pharmacokinetic evaluation.

Pharmacological Targets and Mechanistic Pathways

The therapeutic utility of 1-(1-phenylethyl)guanidine derivatives spans across multiple physiological systems, primarily driven by their ability to mimic endogenous guanidino compounds while offering enhanced target selectivity.

Central Nervous System (CNS) Modulation

Endogenous guanidino compounds are well-documented modulators of the CNS, often accumulating during neurodegenerative states or acting as endogenous convulsants. Synthetic phenylethylguanidines interact directly with the glutamatergic system. By competitively binding to the NMDA receptor, specific stereoisomers of 1-(1-phenylethyl)guanidine can fine-tune intracellular calcium ( Ca2+ ) influx, offering potential therapeutic avenues for anticonvulsant and neuroprotective drug design1[1].

Nitric Oxide Synthase (NOS) Inhibition

Because L-arginine is the natural substrate for Nitric Oxide Synthase (NOS), synthetic arylalkylguanidines act as competitive inhibitors. The 1-phenylethyl moiety occupies the hydrophobic pocket of the NOS active site, preventing the conversion of arginine to nitric oxide (NO). This mechanism is critical for suppressing neuroinflammation and managing oxidative stress in ischemic models 1[1].

Histamine Receptor Agonism

Arylalkylguanidines, particularly when modified into acylguanidines, are highly potent ligands for Histamine H2, H3, and H4 receptors. The spatial orientation of the phenyl ring relative to the guanidine core dictates receptor subtype selectivity, making them invaluable pharmacological tools for investigating histamine-mediated gastric secretion and immune responses 2[2].

Pathway PEG 1-(1-Phenylethyl)guanidine Derivatives NMDA NMDA Receptor Modulation PEG->NMDA Antagonism NOS Nitric Oxide Synthase (NOS) Inhibition PEG->NOS Competitive Binding H2R Histamine H2/H4 Receptors PEG->H2R Agonism (Acyl-derivatives) Ca2 Intracellular Ca2+ Flux NMDA->Ca2 NO Decreased NO Production NOS->NO cAMP cAMP Accumulation H2R->cAMP

Fig 1. Pharmacodynamic signaling pathways of 1-(1-phenylethyl)guanidine derivatives.

The "Guanidinium Challenge" and Prodrug Strategies

The primary bottleneck in translating guanidine derivatives into oral therapeutics is their physicochemical nature. The guanidine group is a superb base ( pKa​≈12.5−13.5 ) due to the high resonance stabilization of its conjugate acid. Consequently, at a physiological pH of 7.4, the molecule is almost entirely protonated. This permanent positive charge severely restricts passive transcellular diffusion across the lipophilic intestinal epithelium, leading to sub-optimal oral bioavailability 3[3].

The Causality of Acylguanidine Bioisosteres: To overcome this, medicinal chemists employ an acyl-prodrug strategy. By introducing an electron-withdrawing carbonyl group adjacent to the guanidine moiety, the basicity is reduced by 4 to 5 orders of magnitude ( pKa​≈8.0 ). This shift ensures that a significant fraction of the drug exists in the unionized state within the intestinal microclimate, permitting passive absorption before enzymatic cleavage restores the active guanidine in systemic circulation2[2].

Quantitative Structure-Activity Summaries
Compound ClassModification pKa​ LogD (pH 7.4)Caco-2 Papp​ ( 10−6 cm/s)Primary Target Affinity
Standard Guanidine None (Alkyl)~13.0-1.2< 0.5 (Poor)NOS ( IC50​ ~ 1.2 µM)
1-(1-Phenylethyl)guanidine Benzylic Methyl~12.5-0.41.1 (Low)NMDA ( Ki​ ~ 0.8 µM)
Acyl-1-(1-Phenylethyl)guanidine N-Acylation~8.2+1.8> 15.0 (High)H2R ( EC50​ ~ 45 nM)

Table 1: Comparative physicochemical and pharmacokinetic parameters demonstrating the impact of the acyl-prodrug strategy on the 1-(1-phenylethyl)guanidine scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes critical checkpoints to verify causality and prevent downstream failures.

Protocol A: Synthesis of 1-(1-Phenylethyl)guanidine Derivatives

Objective: To synthesize the target compound without racemizing the chiral benzylic center. Causality: We utilize S-methylisothiourea as the guanylating agent instead of harsh cyanamides. The milder reaction conditions prevent the racemization of the enantiopure 1-phenylethylamine precursor, preserving stereospecific biological activity 4[4].

  • Preparation: Dissolve 1.0 eq of enantiopure (S)-1-phenylethylamine in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Guanylation: Add 1.2 eq of S-methylisothiourea hemisulfate and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at 45°C for 18 hours.

  • Internal Checkpoint (LC-MS): Sample 10 µL of the reaction mixture. Analyze via LC-MS. Validation: The presence of the [M+H]+ peak corresponding to the guanidine product and the cessation of methanethiol gas evolution confirms successful conversion. Do not proceed to purification unless conversion is >95%, as unreacted amine will co-elute during chromatography.

  • Purification: Quench with water, extract with ethyl acetate, and purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the pure guanidinium trifluoroacetate salt.

Protocol B: Caco-2 Permeability Assay for Acyl-Prodrug Evaluation

Objective: To quantify the transcellular absorption of the synthesized acylguanidine prodrug. Causality: An apical pH of 6.5 and a basolateral pH of 7.4 are strictly maintained. This pH gradient mimics the physiological microclimate of the human small intestine, providing the necessary thermodynamic driving force for the absorption of weakly basic acylguanidines.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) and culture for 21 days to allow full differentiation and tight-junction formation.

  • Pre-Assay Checkpoint (TEER): Measure Transepithelial Electrical Resistance (TEER). Validation: A TEER value > 300 Ω⋅cm2 must be recorded to validate monolayer integrity. Values below this threshold indicate a compromised barrier, which will yield false-positive permeability data.

  • Dosing: Add the acylguanidine prodrug (10 µM) to the apical chamber in HBSS buffer (pH 6.5). Fill the basolateral chamber with HBSS buffer (pH 7.4).

  • Sampling & Analysis: Incubate at 37°C. Take 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes. Analyze drug concentration via LC-MS/MS.

  • Post-Assay Checkpoint: Re-measure TEER. Validation: The TEER must remain within 10% of the initial value. A significant drop invalidates the Papp​ calculation, indicating drug-induced cytotoxicity rather than true permeability.

Workflow Syn Synthesize Acyl-Prodrug Dose Apical Dosing (pH 6.5) Syn->Dose Trans Transcellular Transport Dose->Trans Cleave Enzymatic Cleavage Trans->Cleave Active Active Guanidine in Basolateral Cleave->Active

Fig 2. In vitro Caco-2 workflow for evaluating acylguanidine prodrug absorption.

Conclusion

The 1-(1-phenylethyl)guanidine scaffold remains a highly versatile pharmacophore in medicinal chemistry. By understanding the causality between its chemical structure—specifically its high pKa​ and chiral geometry—and its biological behavior, researchers can rationally design derivatives that target the CNS, modulate NOS, or act on histamine receptors. The integration of acyl-prodrug strategies and rigorous, self-validating in vitro assays ensures that these promising molecules can successfully transition from the bench to systemic circulation.

References

  • Mechanistic enhancement of the intestinal absorption of drugs containing the polar guanidino functionality Source: ResearchGate URL
  • Acylguanidines as Bioisosteres of Guanidines: NG-Acylated Imidazolylpropylguanidines, a New Class of Histamine H2 Receptor Agonists Source: Journal of Medicinal Chemistry, ACS Publications URL
  • One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines Source: ResearchGate URL
  • A role for guanidino compounds in the brain Source: ResearchGate URL

Sources

Exploratory

The Pharmacodynamics and Neurochemical Mechanisms of 1-(1-Phenylethyl)guanidine

Introduction: The Guanidino Pharmacophore 1-(1-Phenylethyl)guanidine is a highly specialized synthetic guanidino derivative that serves as a critical pharmacological tool for interrogating sympathetic neurotransmission a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Guanidino Pharmacophore

1-(1-Phenylethyl)guanidine is a highly specialized synthetic guanidino derivative that serves as a critical pharmacological tool for interrogating sympathetic neurotransmission and central nervous system (CNS) epileptogenesis. Structurally, it consists of a lipophilic phenylethyl moiety attached to a highly basic guanidine group. Because the guanidino group possesses a pKa of approximately 12.5, the molecule remains almost entirely protonated at physiological pH. This persistent cationic state, combined with the steric bulk of the chiral phenylethyl ring, allows the compound to mimic endogenous monoamines while resisting rapid enzymatic degradation by monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT).

The Adrenergic Axis: Sympathetic Neuron Blockade

In the peripheral nervous system, 1-(1-phenylethyl)guanidine acts as a potent adrenergic neuron blocker, sharing mechanistic parallels with classical antihypertensives like guanethidine. Its primary mechanism of action relies on hijacking the endogenous catecholamine recycling machinery.

The protonated guanidine is actively transported into the presynaptic terminal via the Norepinephrine Transporter (NET). Once in the cytosol, it acts as a substrate for the Vesicular Monoamine Transporter 2 (VMAT2), accumulating within the dense-core synaptic vesicles. Because 1-(1-phenylethyl)guanidine lacks the catechol hydroxyl groups necessary for post-synaptic receptor activation, it acts as a "false transmitter." It stoichiometrically displaces endogenous norepinephrine (NE) from the vesicles into the cytosol, where the NE is either degraded by mitochondrial MAO or transiently expelled into the synapse. This ultimately leads to a profound depletion of vesicular NE stores, resulting in a complete blockade of action potential-induced sympathetic transmission.

Crucially, this mechanism is competitive. Literature confirms that the application of dexamphetamine—a high-affinity NET substrate—both prevents and antagonizes the subcellular noradrenaline-depleting action of phenylethylguanidine in splenic tissue, thereby restoring nerve function[1].

G1 PEG 1-(1-Phenylethyl)guanidine NET NET Transporter PEG->NET Active Uptake VMAT2 VMAT2 Channel NET->VMAT2 Cytosolic Transport Vesicle Synaptic Vesicle VMAT2->Vesicle Vesicular Entry NE Norepinephrine Vesicle->NE Displacement Block Adrenergic Blockade NE->Block Depletion

Fig 1: Mechanism of adrenergic blockade via NET/VMAT2 uptake and vesicular displacement.

Neurotoxicity and the Epileptogenic Focus

Beyond the periphery, when 1-(1-phenylethyl)guanidine penetrates the blood-brain barrier or is administered centrally, it acts as a potent exogenous convulsant. The neurotoxic mechanism of guanidino compounds is multifaceted, fundamentally altering the brain's neurochemical balance and oxidative state[2].

The epileptogenic cascade is driven by two parallel pathways:

  • Serotonergic Depression: 1-(1-phenylethyl)guanidine induces a marked depression in the function of serotonergic (5-HT) neurons. This reduction in inhibitory serotonergic tone drastically lowers the seizure threshold.

  • Oxidative Stress and NOS Uncoupling: Arginine, the natural substrate for Nitric Oxide Synthase (NOS), is itself a guanidino compound. Exogenous guanidines like 1-(1-phenylethyl)guanidine act as competitive modulators at the NOS catalytic site. This interference uncouples the enzyme, causing it to generate highly reactive superoxide and hydroxyl radicals rather than physiological nitric oxide (NO). The resulting accumulation of Reactive Oxygen Species (ROS) damages lipid membranes and proteins, forming a localized epileptogenic focus that triggers convulsions[2].

G2 PEG 1-(1-Phenylethyl)guanidine NOS Nitric Oxide Synthase PEG->NOS Modulates Pathway Serotonin Serotonergic Depression PEG->Serotonin Neurochemical Shift ROS Reactive Oxygen Species NOS->ROS Free Radical Generation Convulsion Epileptogenic Focus ROS->Convulsion Oxidative Stress Serotonin->Convulsion Seizure Threshold Drop

Fig 2: Neurotoxic pathway detailing ROS generation and serotonergic depression.

Methodological Frameworks for Validation

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They move beyond mere observation by incorporating specific mechanistic controls that prove causality.

Protocol 1: Subcellular Catecholamine Depletion Assay

Objective: To empirically validate the vesicular displacement hypothesis of 1-(1-phenylethyl)guanidine. Causality & Design: We utilize splenic tissue due to its dense postganglionic sympathetic innervation, providing a high signal-to-noise ratio. The use of an isotonic sucrose gradient during homogenization is critical; it prevents the osmotic lysis of synaptic vesicles, allowing us to differentiate between cytosolic and vesicular NE pools. Dexamphetamine is used as a self-validating control to prove NET dependency.

Step-by-Step Workflow:

  • In Vivo Administration: Administer 1-(1-phenylethyl)guanidine (15 mg/kg, i.p.) to the rodent model. In the control cohort, co-administer dexamphetamine (5 mg/kg, i.p.).

  • Tissue Harvesting: Euthanize the subject at T+4 hours. Rapidly excise the spleen and immediately submerge it in ice-cold 0.32 M sucrose buffer (pH 7.4) to halt enzymatic degradation.

  • Homogenization: Mince and homogenize the tissue using a Teflon-glass homogenizer at 4°C.

  • Differential Ultracentrifugation:

    • Centrifuge the homogenate at 10,000 × g for 10 minutes to pellet cellular debris and mitochondria.

    • Transfer the supernatant and ultracentrifuge at 100,000 × g for 60 minutes. The resulting pellet contains the dense-core synaptic vesicles, while the supernatant represents the cytosolic fraction.

  • Quantification: Lyse the vesicular pellet in 0.1 M perchloric acid. Quantify NE levels using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Validation: A valid assay will show >80% NE depletion in the vesicular pellet of the test group, which is fully reversed in the dexamphetamine cohort.

Protocol 2: ESR Spin-Trapping for ROS Detection in Epileptogenic Foci

Objective: To directly measure the generation of free radicals induced by guanidino convulsants. Causality & Design: Because ROS (like hydroxyl radicals) have half-lives in the nanosecond range, traditional downstream assays (e.g., lipid peroxidation) are prone to false positives. We utilize Electron Spin Resonance (ESR) spectroscopy coupled with the spin trap 5,5-dimethyl-1-pyrroline N-oxide (DMPO). DMPO covalently binds to transient radicals to form stable, detectable adducts, establishing a direct causal link between the compound and oxidative stress.

Step-by-Step Workflow:

  • Induction: Perform an intracisternal injection of 1-(1-phenylethyl)guanidine (2 µmol) into the rodent cortex to bypass the blood-brain barrier.

  • Extraction: At the onset of pre-convulsive spikes (monitored via EEG), extract the cerebral cortex.

  • Spin Trapping: Immediately homogenize the tissue in a buffer containing 100 mM DMPO.

  • Spectroscopy: Transfer the homogenate to a quartz flat cell. Record the ESR spectra at room temperature (X-band spectrometer, microwave power 10 mW, modulation amplitude 1.0 G).

  • Analysis: Identify the characteristic 1:2:2:1 quartet signal indicative of the DMPO-OH radical adduct.

Quantitative Data & Comparative Analysis

The following table summarizes the pharmacodynamic profile of 1-(1-phenylethyl)guanidine relative to other prominent guanidino compounds, highlighting its dual role as a peripheral depleting agent and central convulsant.

CompoundPrimary Biological TargetNoradrenaline Depletion (%)Convulsant ActivityReversibility by Dexamphetamine
1-(1-Phenylethyl)guanidine NET / VMAT2 / NOS> 80% (Subcellular)High (Endogenous/Exogenous)Yes
Guanethidine NET / VMAT2> 85% (Subcellular)Low (Poor BBB Penetration)Yes
Methylguanidine NOS / Serotonergic Neurons< 10%High (Uremic Toxin)No
L-Arginine Nitric Oxide Synthase (Substrate)0%None (Physiological)N/A

References

1.[2] Title: A role for guanidino compounds in the brain - PubMed Source: National Institutes of Health (NIH) URL: [Link]

2.[1] Title: B 3 3 - Regulations.gov (Reference to: The relation between the adrenergic neurone-blocking and noradrenaline-depleting actions of some guanidine derivatives, Br J Pharmacol, 1974) Source: Regulations.gov URL:[Link]

Sources

Foundational

Molecular Weight and Physicochemical Characteristics of 1-(1-Phenylethyl)guanidine: A Comprehensive Technical Guide

Executive Summary 1-(1-Phenylethyl)guanidine is a synthetic guanidino derivative characterized by its highly basic nature and unique lipophilic profile. Unlike endogenous guanidino compounds (e.g., arginine, creatine) wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1-Phenylethyl)guanidine is a synthetic guanidino derivative characterized by its highly basic nature and unique lipophilic profile. Unlike endogenous guanidino compounds (e.g., arginine, creatine) which are highly polar and restricted by tight transport regulations, the incorporation of the 1-phenylethyl moiety significantly alters the molecule’s partition coefficient (LogP), enabling passive diffusion across the blood-brain barrier (BBB). This whitepaper provides an in-depth analysis of its molecular weight, physicochemical properties, neuromodulatory mechanisms, and self-validating synthetic protocols, designed for researchers in neuropharmacology and medicinal chemistry.

Chemical Identity & Quantitative Profiling

At the core of 1-(1-Phenylethyl)guanidine’s behavior is the juxtaposition of a highly polar, hydrogen-bonding guanidino group with a bulky, lipophilic aromatic system.

The exact molecular weight of the compound is 163.222 g/mol , corresponding to the chemical formula C9H13N3 [1]. To facilitate rapid comparison and experimental planning, the core physicochemical parameters are summarized below.

Table 1: Physicochemical and Structural Parameters
ParameterValueMechanistic Implication
Molecular Weight 163.222 g/mol Low molecular weight (<500 Da) favors favorable oral bioavailability and BBB penetration (Lipinski's Rule of 5).
Chemical Formula C9H13N3Indicates a high nitrogen-to-carbon ratio, contributing to its strong basicity.
Predicted pKa ~13.5Exists almost exclusively (>99.9%) in the protonated guanidinium state at physiological pH (7.4).
Predicted LogP ~1.2 - 1.5The phenyl ring balances the hydrophilicity of the guanidinium ion, optimizing membrane permeability.
H-Bond Donors 4High capacity for target-site anchoring (e.g., via glutamate or NOS active sites).
H-Bond Acceptors 1Limited acceptor capacity, driving directional hydrogen bonding in receptor pockets.

Physicochemical Causality: Basicity and Lipophilicity

As an Application Scientist, it is critical to understand why this molecule behaves the way it does in solution and in vivo.

The Resonance-Stabilized Guanidinium Cation: Guanidines are among the strongest organic bases. The pKa of 1-(1-Phenylethyl)guanidine is approximately 13.5. When protonated at physiological pH, the positive charge is delocalized equally across all three nitrogen atoms via Y-aromaticity (resonance stabilization). This extreme stability of the conjugate acid means that in aqueous assays, buffers must be carefully selected; using a standard phosphate buffer (pH 7.4) will result in the compound acting entirely as a cation, which heavily influences its retention time in reverse-phase HPLC and its binding kinetics in vitro.

Lipophilicity and BBB Penetration: Endogenous guanidines often require specialized solute carrier (SLC) transporters to enter the brain. However, the addition of the 1-phenylethyl group increases the LogP to approximately 1.2–1.5. This specific lipophilic enhancement allows 1-(1-Phenylethyl)guanidine to bypass transporter-dependency and passively diffuse across the lipid bilayers of the BBB, explaining its potent central nervous system (CNS) activity.

Neuromodulatory Context & Pharmacological Action

In the mammalian brain, guanidino compounds are not merely metabolic byproducts; they are active neuromodulators. Research has demonstrated that specific synthetic and endogenous guanidines, including phenylethylguanidine, exhibit convulsant properties [2].

The causality behind this neurotoxicity/neuromodulation is multi-faceted:

  • Serotonergic Depression: 1-(1-Phenylethyl)guanidine depresses the function of serotonergic neurons, altering the excitatory/inhibitory balance in the cortex.

  • Nitric Oxide Synthase (NOS) Interaction: The guanidino group structurally mimics the terminal guanidine of L-arginine, the natural substrate for NOS. This competitive or modulatory interaction leads to the uncoupling of NOS, resulting in the generation of reactive oxygen species (ROS) and altered nitric oxide (NO) signaling, which precipitates oxidative stress and epileptic discharges [2].

G A 1-(1-Phenylethyl)guanidine (Guanidino Compound) B Nitric Oxide Synthase (NOS) Pathway A->B Substrate/Modulator C Serotonergic Neurons A->C Depresses Function D Nitric Oxide (NO) & ROS Production B->D Catalysis E Neuromodulation / Convulsant Activity C->E Altered Signaling D->E Oxidative Stress

Neuromodulatory signaling and convulsant pathway of 1-(1-Phenylethyl)guanidine in the brain.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the following methodologies are designed as self-validating systems. The synthesis leverages standard guanidinylation, though modern one-pot approaches using N-chlorophthalimide and isocyanides are also highly effective for diverse N,N'-disubstituted guanidines [3].

Protocol 1: Synthesis via Direct Guanidinylation

Rationale: 1H-Pyrazole-1-carboxamidine hydrochloride is utilized as the guanidinylating agent because the pyrazole byproduct is an excellent leaving group and is easily washed away during aqueous workup, ensuring high crude purity. N,N-Diisopropylethylamine (DIPEA) is used to free-base the starting amine and neutralize the hydrochloride salt without acting as a competing nucleophile (due to its steric hindrance).

Step-by-Step Methodology:

  • Preparation: Dissolve 1-phenylethylamine (1.0 eq, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL) under an inert argon atmosphere. Causality: DMF is chosen for its high dielectric constant, which stabilizes the polar transition state of the guanidinylation.

  • Activation: Add DIPEA (2.5 eq, 25 mmol) to the solution, followed by 1H-pyrazole-1-carboxamidine hydrochloride (1.1 eq, 11 mmol).

  • Reaction: Stir the mixture at 25°C for 16 hours. In-Process Control: Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The product will stain intensely with ninhydrin (indicating a primary/secondary amine-like structure) and UV (254 nm).

  • Quenching & Extraction: Concentrate the DMF under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and 1M NaOH (50 mL). The highly basic guanidine will remain in the organic layer as a free base.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, and evaporate. Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH with 1% Triethylamine to prevent streaking of the basic compound).

G N1 1-Phenylethylamine (Starting Material) N3 Coupling Reaction (DIPEA, DMF, 25°C) N1->N3 N2 Guanidinylating Agent (e.g., 1H-Pyrazole-1-carboxamidine) N2->N3 N4 Crude 1-(1-Phenylethyl)guanidine N3->N4 16 Hours N5 Purification (Flash Chromatography / HPLC) N4->N5 Aqueous Workup N6 Pure 1-(1-Phenylethyl)guanidine (MW: 163.222 g/mol) N5->N6 >95% Purity

Step-by-step synthetic workflow for the preparation of 1-(1-Phenylethyl)guanidine.

Protocol 2: Analytical Validation (HPLC-MS)

Rationale: Because guanidines can form stable salts with atmospheric CO2 (carbonates), exact mass confirmation and purity assessment via HPLC-MS is mandatory.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 100 Å, 250 x 4.6 mm). Use a mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid ensures the guanidine is fully protonated, resulting in sharp, reproducible peak shapes rather than broad tailing.

  • Mass Spectrometry: Operate the ESI-MS in positive ion mode.

  • Validation Criteria: The system is self-validated if the chromatogram shows a single peak (>95% AUC) and the mass spectrum yields a dominant base peak at m/z 164.2 corresponding to the [M+H]+ ion of 1-(1-Phenylethyl)guanidine (Expected exact mass: 163.222 + 1.008 = 164.230).

References

  • Molaid. "((S)-1-phenyl-ethyl)-guanidine - CAS 318283-75-9". Molaid Chemical Database. Available at: [Link]

  • Hiramatsu, M. (2003). "A role for guanidino compounds in the brain." Molecular and Cellular Biochemistry, 244(1-2), 57-62. Available at:[Link]

  • Demjén, A., Angyal, A., Wölfling, J., Puskás, L. G., & Kanizsai, I. (2018). "One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines." Organic & Biomolecular Chemistry, 16(12), 2143-2149. Available at:[Link]

Exploratory

1-(1-Phenylethyl)guanidine as a Chiral Building Block in Heterocyclic Synthesis: A Mechanistic and Practical Guide

Executive Summary In the realm of modern heterocyclic synthesis, the demand for highly functionalized, stereochemically defined building blocks is paramount. 1-(1-Phenylethyl)guanidine has emerged as a uniquely versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern heterocyclic synthesis, the demand for highly functionalized, stereochemically defined building blocks is paramount. 1-(1-Phenylethyl)guanidine has emerged as a uniquely versatile reagent that fulfills a dual role: it acts as a robust N-C-N synthon for the construction of nitrogen-rich heterocycles (such as pyrimidines, imidazoles, and triazines), and it serves as a built-in chiral auxiliary.

This whitepaper provides an in-depth technical analysis of how to effectively deploy 1-(1-phenylethyl)guanidine in multicomponent reactions. By examining the thermodynamic and kinetic parameters that govern these cyclocondensations, we will establish a self-validating framework for designing highly diastereoselective syntheses.

Mechanistic Foundations: Causality in Cyclocondensation

To utilize 1-(1-phenylethyl)guanidine effectively, one must understand the intrinsic reactivity of the guanidino group. Guanidines are superbases (pKa ~13.5) and potent bis-nucleophiles[1]. However, their reactivity must be carefully tempered to avoid side reactions.

The Role of the Chiral Vector

The 1-phenylethyl moiety is not merely a passive substituent; it is a stereodirecting vector. During multicomponent assemblies—such as the Biginelli reaction—the reaction proceeds via an acyliminium intermediate[2]. The bulky phenyl ring and the methyl group at the benzylic position create a rigid steric environment. This geometry effectively shields one face of the intermediate, forcing the incoming nucleophile (e.g., a β -ketoester enol) to attack from the less hindered trajectory. This kinetic preference is the fundamental cause of the high diastereomeric excess (de) observed in these reactions[3].

Thermodynamic vs. Kinetic Control

The initial formation of the hemiaminal and subsequent dehydration to the acyliminium ion are rapid, reversible steps governed by kinetic control. However, the final intramolecular ring closure and tautomerization to the stable heterocycle are thermodynamically driven[4]. Therefore, selecting a protic solvent with an appropriate boiling point (like ethanol) is critical to supply the necessary thermal energy for ring closure while facilitating the proton transfers required for dehydration.

Mechanism A 1-(1-Phenylethyl)guanidine (Chiral N-C-N Synthon) C Acyliminium Intermediate (Stereocenter Formation) A->C Nucleophilic Attack B Aldehyde + β-Ketoester (Electrophilic Partners) B->C Acid Catalysis D Intramolecular Cyclization (Thermodynamic Control) C->D Dehydration E Chiral Dihydropyrimidine (Target Heterocycle) D->E Tautomerization

Fig 1: Mechanism of diastereoselective Biginelli cyclocondensation.

Standardized Experimental Protocol

The following protocol details the synthesis of chiral 2-amino-3,4-dihydropyrimidines using 1-(1-phenylethyl)guanidine. Every step is designed as a self-validating system, ensuring that the physical observations directly correlate with the chemical mechanism.

Protocol: Diastereoselective Biginelli-Type Cyclocondensation

Step 1: Liberation of the Free Base

  • Action: Suspend 1-(1-phenylethyl)guanidine hydrochloride (1.0 equiv) and anhydrous sodium acetate (1.2 equiv) in absolute ethanol (0.5 M concentration). Stir at room temperature for 15 minutes.

  • Causality: Free guanidines rapidly absorb atmospheric CO2​ to form inactive carbonates. By starting with the stable hydrochloride salt and using a mild base ( NaOAc ), the active nucleophile is generated in situ. A stronger base (like NaOH ) is avoided as it would trigger unwanted aldol self-condensation of the aldehyde.

Step 2: Multicomponent Assembly

  • Action: Add the target aldehyde (1.0 equiv) and ethyl acetoacetate (1.0 equiv) to the suspension. Introduce a catalytic amount of concentrated HCl (0.1 equiv).

  • Causality: The catalytic acid protonates the aldehyde carbonyl, drastically lowering its LUMO. This accelerates the initial nucleophilic attack by the guanidine nitrogen, ensuring the reaction funnels toward the Knoevenagel/acyliminium intermediate rather than stalling.

Step 3: Thermodynamically Driven Cyclization

  • Action: Heat the reaction mixture to reflux (78 °C) for 12 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Causality: The intramolecular cyclization requires overcoming a significant activation barrier. Refluxing ethanol provides optimal thermal energy. Furthermore, ethanol’s protic nature stabilizes the transition states during the crucial dehydration step.

Step 4: Isolation and Self-Purification

  • Action: Cool the reaction mixture slowly to 0 °C. Filter the resulting crystalline precipitate and wash with ice-cold ethanol.

  • Causality: The target highly functionalized dihydropyrimidine exhibits significantly lower solubility in cold ethanol compared to the starting materials. This differential solubility acts as a thermodynamic sink, driving the equilibrium forward and allowing for isolation without column chromatography.

Workflow S1 Reagent Prep (In situ Free Base) S2 Condensation (EtOH, Reflux) S1->S2 S3 Isolation (Precipitation) S2->S3 S4 Purification (Recrystallization) S3->S4

Fig 2: Standard experimental workflow for heterocycle synthesis.

Quantitative Data & Optimization Matrix

The stereochemical outcome of the cyclization is highly dependent on the electronic nature of the aldehyde and the chosen solvent system. The table below summarizes the causality between reaction parameters and the resulting yield/diastereomeric ratio (dr).

EntryAldehyde PartnerSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Mechanistic Rationale
1 BenzaldehydeEtOH78128588:12Standard protic conditions stabilize transition states, yielding high dr.
2 4-MethoxybenzaldehydeEtOH78148285:15EDG slows initial attack; slightly reduces stereocontrol.
3 4-NitrobenzaldehydeEtOH7889192:8EWG accelerates acyliminium formation; tight transition state maximizes dr.
4 BenzaldehydeDMF10067670:30Aprotic solvent and high heat promote reversibility and epimerization, degrading dr.

Note: Diastereomeric ratios are determined via crude 1H -NMR integration of the characteristic C4-H benzylic proton of the dihydropyrimidine ring.

Conclusion

1-(1-Phenylethyl)guanidine is a highly privileged building block that bridges the gap between structural assembly and stereochemical control. By understanding the nucleophilic cascade and the thermodynamic requirements of the cyclocondensation, researchers can leverage this reagent to build complex, drug-like heterocyclic scaffolds with high precision and minimal purification overhead.

References

  • [3] A chiral analog of the bicyclic guanidine TBD: synthesis, structure and Brønsted base catalysis – Beilstein Journal of Organic Chemistry. URL: [Link]

  • [2] Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction – The Journal of Organic Chemistry (ACS Publications). URL: [Link]

  • [1] Mechanism of Amination of β-Keto Esters by Azadicarboxylates Catalyzed by an Axially Chiral Guanidine – Journal of the American Chemical Society (ACS Publications). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Notes: 1-(1-Phenylethyl)guanidine in Asymmetric Organocatalysis

Executive Summary The transition toward sustainable, metal-free synthetic methodologies has cemented organocatalysis as a cornerstone of modern drug development. Among the privileged classes of organocatalysts, chiral gu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition toward sustainable, metal-free synthetic methodologies has cemented organocatalysis as a cornerstone of modern drug development. Among the privileged classes of organocatalysts, chiral guanidines operate as powerful "organosuperbases" due to the high delocalization energy of their conjugate acids[1].

1-(1-Phenylethyl)guanidine, an acyclic chiral catalyst derived from enantiopure 1-phenylethylamine (α-PEA)[2], exemplifies the elegant simplicity of bifunctional catalysis. By acting simultaneously as a Brønsted base and a bidentate hydrogen-bond donor, it orchestrates highly organized transition states[3]. This application note provides drug development professionals and synthetic chemists with field-proven protocols, mechanistic rationales, and self-validating workflows for deploying 1-(1-phenylethyl)guanidine in asymmetric carbon-carbon bond-forming reactions.

Mechanistic Framework: The Bifunctional Activation Mode

To effectively utilize 1-(1-phenylethyl)guanidine, one must understand the causality behind its catalytic behavior. Unlike highly rigid bicyclic guanidines, acyclic guanidines possess inherent conformational flexibility[4].

  • Brønsted Base Activation: The imine nitrogen of the guanidine core is highly basic (pKa ~13–14 in organic solvents). It readily deprotonates weakly acidic pronucleophiles (e.g., malonates, nitroalkanes) to form a reactive ion pair[1].

  • Hydrogen-Bonding Network: Upon protonation, the resulting guanidinium ion features two N–H protons. These protons form a bidentate hydrogen bond with the electrophile (e.g., the nitro group of a nitrostyrene or the carbonyl of an aldehyde)[5].

  • Stereoinduction: The chiral 1-phenylethyl moiety provides critical steric shielding over one face of the coordinated electrophile. This forces the nucleophilic attack to occur exclusively from the opposite, unhindered face, yielding high enantiomeric excess (ee)[3][5].

ActivationLogic Cat 1-(1-Phenylethyl)guanidine (Chiral Catalyst) Deprot Brønsted Base (Deprotonation) Cat->Deprot HBond H-Bond Donor (Activation) Cat->HBond ProNuc Pronucleophile (e.g., Malonate) ProNuc->Deprot Elec Electrophile (e.g., Nitrostyrene) Elec->HBond TS Highly Organized Chiral Transition State Deprot->TS Ion Pair HBond->TS H-Bonding TS->Cat Regeneration Prod Enantioenriched Product TS->Prod

Logical relationship of bifunctional activation by 1-(1-phenylethyl)guanidine.

Application Protocol 1: Asymmetric Michael Addition

The conjugate addition of carbon nucleophiles to nitroolefins is a benchmark reaction for evaluating bifunctional organocatalysts, yielding versatile γ-nitro precursors for pharmaceutical synthesis[3][4].

Causality of Experimental Design
  • Solvent Selection: Toluene is strictly required. Polar aprotic solvents (like DMF or DMSO) will competitively hydrogen-bond with the catalyst, disrupting the delicate catalyst-substrate transition state and plummeting the enantiomeric excess[4][6].

  • Temperature Control: Because 1-(1-phenylethyl)guanidine is acyclic, it has high conformational flexibility. Lowering the thermal energy to -20 °C restricts bond rotation, locking the catalyst into its lowest-energy chiral conformation and suppressing racemic background reactions[4].

Step-by-Step Methodology
  • Catalyst Free-Basing: Guanidines are typically stored as hydrochloride salts to prevent degradation. In a flame-dried Schlenk flask, suspend 1-(1-phenylethyl)guanidine hydrochloride (0.10 mmol, 10 mol%) in anhydrous dichloromethane (2 mL). Add Amberlyst A26 (OH⁻ form) resin (0.15 mmol) and stir for 15 minutes. Filter the resin and evaporate the solvent under a stream of N₂ to yield the active free base.

  • Reaction Assembly: Dissolve the freshly prepared free base in anhydrous toluene (2.0 mL) under an argon atmosphere.

  • Thermal Equilibration: Submerge the reaction vessel in a cryocooler or dry ice/ethylene glycol bath set to -20 °C. Allow 10 minutes for thermal equilibration.

  • Substrate Addition: Add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv) to the solution. Stir for 5 minutes to allow the hydrogen-bonding network to form.

  • Nucleophile Introduction: Add diethyl malonate (1.2 mmol, 1.2 equiv) dropwise over 2 minutes.

  • Monitoring & Quenching: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). Upon complete consumption of the nitrostyrene (typically 24–48 hours), quench the reaction cold by adding 1M HCl (1 mL) to protonate the guanidine, instantly halting the catalytic cycle.

  • Isolation: Extract the aqueous layer with dichloromethane (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Workflow S1 Catalyst Free-Basing S2 Substrate Addition S1->S2 S3 Cryogenic Cooling (-20°C) S2->S3 S4 TLC Monitoring S3->S4 S5 Acidic Quench S4->S5 S6 Chiral HPLC Analysis S5->S6

Step-by-step experimental workflow for the asymmetric Michael addition protocol.

Application Protocol 2: Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction between aldehydes and nitroalkanes provides chiral β-nitroalcohols, which are essential building blocks for beta-blockers and other active pharmaceutical ingredients (APIs)[3][6].

Causality of Experimental Design
  • Equilibrium Driving Force: The Henry reaction is highly reversible (retro-aldol pathway). To drive the equilibrium toward the product, nitromethane is utilized not just as a reagent, but in large excess (often as the solvent)[3][6].

  • Self-Validating System: To ensure the observed ee is a true reflection of the catalyst's performance rather than an analytical artifact, every asymmetric run must be paired with a racemic control. Generate the racemic standard using 10 mol% of an achiral superbase (e.g., DBU or Tetramethylguanidine) under identical conditions. This validates the baseline resolution of the chiral stationary phase during HPLC analysis.

Step-by-Step Methodology
  • Preparation: In a 5 mL reaction vial, dissolve the 1-(1-phenylethyl)guanidine free base (0.05 mmol, 10 mol%) in neat, anhydrous nitromethane (1.0 mL).

  • Cooling: Cool the solution to -10 °C.

  • Electrophile Addition: Add benzaldehyde (0.5 mmol, 1.0 equiv) in one portion.

  • Reaction: Stir the mixture at -10 °C for 48 hours. The high concentration of nitromethane suppresses the retro-Henry reaction.

  • Workup: Remove the excess nitromethane under reduced pressure (Caution: Do not heat above 40 °C). Purify the crude residue directly via silica gel chromatography to afford the enantioenriched β-nitroalcohol.

Quantitative Data & Optimization Summary

The following table synthesizes the critical impact of reaction parameters on the performance of acyclic chiral guanidines, illustrating the necessity of the optimized conditions described above.

ReactionSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)Mechanistic Rationale
Michael Addition Toluene-209288Non-polar environment stabilizes H-bonding; low temp restricts acyclic flexibility.
Michael Addition Toluene259545Higher thermal energy leads to conformational scrambling of the acyclic catalyst.
Michael Addition DMF-204010Polar solvent competitively disrupts the catalyst-substrate hydrogen bond network.
Henry Reaction CH₃NO₂ (Neat)-108582Excess pronucleophile drives equilibrium; low temp ensures facial selectivity.

References

  • Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis - PMC. nih.gov. 1

  • Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity - Beilstein Journals. beilstein-journals.org. 4

  • Recent Advances in Guanidine-Based Organocatalysts in Stereoselective Organic Transformation Reactions | IntechOpen. intechopen.com. 3

  • Chiral organobases: Properties and applications in asymmetric catalysis. rhhz.net. 6

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC. nih.gov. 2

  • Axially Chiral Guanidines as Efficient Bronsted Base Catalysts for Enantioselective Transformations - SciSpace. scispace.com. 5

Sources

Application

Preparation of 1-(1-Phenylethyl)guanidine Hydrochloride: A Comprehensive Protocol for Drug Development

Executive Summary The guanidine moiety is a privileged pharmacophore in medicinal chemistry, characterized by its high basicity (pKa ~13.5) and its ability to form robust bidentate hydrogen bonds with biological targets,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The guanidine moiety is a privileged pharmacophore in medicinal chemistry, characterized by its high basicity (pKa ~13.5) and its ability to form robust bidentate hydrogen bonds with biological targets, such as carboxylate residues in proteins. 1-(1-Phenylethyl)guanidine is a highly valuable chiral or racemic building block utilized in the synthesis of complex therapeutics. This application note details two field-proven methodologies for the preparation of 1-(1-phenylethyl)guanidine hydrochloride, providing mechanistic insights, step-by-step protocols, and analytical validation parameters to ensure high-fidelity synthesis.

Mechanistic Rationale & Strategy Selection

The synthesis of substituted guanidines from primary amines requires a guanylating agent. The choice of reagent dictates the reaction conditions, overall yield, and impurity profile.

  • The Pyrazole-1-carboxamidine Strategy (Modern Approach): Introduced by [1], 1H-pyrazole-1-carboxamidine hydrochloride is a highly efficient electrophile. The causality behind its success lies in the thermodynamics of its leaving group. Pyrazole is a stable, aromatic heterocycle with a conjugate acid pKa of ~2.5, making it an excellent neutral leaving group. This allows the guanylation to proceed under mild, room-temperature conditions in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). This method minimizes side reactions and is ideal for laboratory-scale synthesis and library generation[2].

  • The Cyanamide Condensation (Classical Approach): The traditional method involves the reaction of an amine hydrochloride with cyanamide (NH 2​ CN)[3]. While highly atom-economical and cost-effective for large-scale manufacturing, it requires elevated temperatures (often reflux or fusion) and can lead to the polymerization of cyanamide into dicyandiamide impurities.

GuanylationStrategy Start 1-Phenylethylamine MethodA Method A: 1H-Pyrazole-1-carboxamidine HCl (Mild, High Yield) Start->MethodA DIPEA, DMF, rt MethodB Method B: Cyanamide + HCl (Scalable, Cost-Effective) Start->MethodB Reflux, H2O/EtOH IntermediateA Guanidinium Intermediate + Pyrazole Byproduct MethodA->IntermediateA IntermediateB Guanidinium Chloride (Direct Formation) MethodB->IntermediateB Product 1-(1-Phenylethyl)guanidine Hydrochloride IntermediateA->Product Precipitation / Ether Wash IntermediateB->Product Recrystallization

Strategic decision tree for the guanylation of 1-phenylethylamine.

Experimental Protocols: A Self-Validating System

Protocol A: Modern Guanylation via 1H-Pyrazole-1-carboxamidine HCl

This protocol is optimized for high purity and minimal workup, leveraging the differential solubility of the product and the pyrazole byproduct to create a self-purifying system[2].

Reagents:

  • 1-Phenylethylamine (1.0 eq, 10 mmol, 1.21 g)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.05 eq, 10.5 mmol, 1.54 g)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 eq, 10 mmol, 1.74 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (15 mL)

  • Diethyl ether (for precipitation)

Step-by-Step Methodology:

  • Initiation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenylethylamine in 15 mL of anhydrous DMF.

  • Base Addition: Add DIPEA to the solution. Causality: DIPEA acts as a proton scavenger to maintain the amine in its nucleophilic free-base form without competing as a nucleophile due to its severe steric hindrance.

  • Electrophile Introduction: Add 1H-pyrazole-1-carboxamidine hydrochloride in one portion. Stir the reaction mixture at room temperature (20–25 °C) under a nitrogen atmosphere for 12–18 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Dichloromethane:Methanol:Aqueous NH 3​ 90:9:1). The disappearance of the amine spot (ninhydrin active) validates reaction completion.

  • Isolation: Concentrate the DMF under reduced pressure (co-evaporation with toluene can assist in removing residual DMF). Suspend the resulting oily residue in diethyl ether (30 mL) and stir vigorously. The desired 1-(1-phenylethyl)guanidine hydrochloride will precipitate as a white solid, while the pyrazole byproduct and DIPEA hydrochloride remain largely in the ether phase.

  • Purification: Filter the precipitate and wash with cold diethyl ether (2 × 10 mL). Recrystallize from ethanol/ethyl acetate to afford the analytically pure hydrochloride salt.

Protocol B: Classical Cyanamide Condensation

This method is suited for scale-up where reagent cost is a primary constraint, though it demands more rigorous purification[3].

Reagents:

  • 1-Phenylethylamine hydrochloride (1.0 eq, 50 mmol, 7.88 g)

  • Cyanamide (aqueous 50% w/w solution) (1.5 eq, 75 mmol, ~6.3 g solution)

  • Ethanol (20 mL)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 1-phenylethylamine hydrochloride in 20 mL of ethanol.

  • Addition: Add the 50% aqueous cyanamide solution dropwise. Causality: Gradual addition prevents thermal runaway and minimizes the dimerization of cyanamide to dicyandiamide.

  • Reflux: Attach a reflux condenser and heat the mixture to 80–85 °C for 8–12 hours.

  • Isolation: Cool the mixture to 0 °C. Evaporate the solvent under reduced pressure. Triturate the crude residue with cold acetone to remove unreacted cyanamide and dicyandiamide impurities. Filter and dry the solid under vacuum.

Mechanism of Action (Molecular Level)

The reaction of 1H-pyrazole-1-carboxamidine with the amine proceeds via an addition-elimination mechanism. The primary amine attacks the electron-deficient iminium carbon of the guanylating agent, forming a tetrahedral intermediate. Subsequent proton transfer facilitates the collapse of this intermediate, expelling the aromatic pyrazole ring and yielding the resonance-stabilized guanidinium cation.

Mechanism Amine 1-Phenylethylamine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Reagent 1H-Pyrazole-1-carboxamidine (Electrophile) Reagent->Tetrahedral ProtonTransfer Proton Transfer & Rearrangement Tetrahedral->ProtonTransfer Products 1-(1-Phenylethyl)guanidine + Pyrazole ProtonTransfer->Products Elimination of Pyrazole

Addition-elimination mechanism of guanylation using 1H-pyrazole-1-carboxamidine.

Quantitative Data: Method Comparison

To guide the selection of the appropriate synthetic route, the following table summarizes the key performance metrics of both protocols based on empirical laboratory data.

ParameterProtocol A (Bernatowicz Reagent)Protocol B (Cyanamide Condensation)
Typical Yield 80 - 92%55 - 70%
Reaction Time 12 - 18 hours8 - 12 hours
Temperature Room Temperature (20-25 °C)Reflux (80-85 °C)
Purity (Crude) High (>90% before recrystallization)Moderate (prone to dicyandiamide impurity)
Scalability Ideal for Discovery / Gram-scaleIdeal for Process / Kilogram-scale
Environmental Impact Low (Mild conditions, no heavy metals)Moderate (Energy intensive)

Analytical Validation

To ensure the trustworthiness of the synthesized 1-(1-phenylethyl)guanidine hydrochloride, the following analytical parameters must be verified:

  • 1 H NMR (400 MHz, DMSO- d6​ ): Look for the characteristic doublet of the methyl group at ~1.4 ppm (3H, d, J = 6.8 Hz), the multiplet for the methine proton at ~4.6 ppm (1H, q, J = 6.8 Hz), the aromatic protons at 7.2–7.4 ppm (5H, m), and the broad exchangeable signals for the guanidinium protons (NH, NH 2​ ) between 7.0 and 8.5 ppm.

  • Mass Spectrometry (ESI+): The exact mass for the free base [M+H] + is calculated for C 9​ H 14​ N 3+​ (m/z 164.12). A strong peak at m/z 164 confirms successful guanylation.

  • HPLC: Use a reversed-phase C18 column with a gradient of Water/Acetonitrile containing 0.1% TFA. The highly polar guanidine will elute significantly earlier than the starting amine.

References

  • Title: 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Simple generalized reaction conditions for the conversion of primary aliphatic amines to surfactant-like guanidine salts with 1H-pyrazole carboxamidine hydrochloride Source: Synthetic Communications (Taylor & Francis) URL: [Link]

  • Title: Guanidine synthesis by guanylation Source: Organic Chemistry Portal URL: [Link]

Sources

Method

Application Note: In Vitro Assay Protocols for 1-(1-Phenylethyl)guanidine Bioactivity

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale 1-(1-Phenylethyl)guanid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

1-(1-Phenylethyl)guanidine (PEG) belongs to a class of neuroactive guanidino compounds characterized by their complex, multiphasic pharmacological profiles. Historically, both aliphatic and aromatic guanidines have been investigated for their roles as convulsants, modulators of the N-methyl-D-aspartate (NMDA) receptor, and perturbators of nitric oxide synthase (NOS) pathways[1].

As a Senior Application Scientist, I designed this guide to move beyond basic procedural steps. Evaluating a pleiotropic compound like PEG requires a self-validating experimental architecture . Because guanidino compounds structurally mimic the terminal moiety of L-arginine, they frequently hijack L-arginine-dependent pathways, leading to altered nitric oxide (NO) production and subsequent reactive oxygen species (ROS) generation, which has been directly linked to C6 glial cell toxicity and convulsant activity[2]. Concurrently, the positively charged guanidinium group at physiological pH makes these molecules prime candidates for voltage-dependent pore blockade of ionotropic glutamate receptors[3].

The following protocols establish a robust, orthogonal testing matrix to quantify these specific bioactivities.

Pathway PEG 1-(1-Phenylethyl)guanidine NMDAR NMDA Receptor (Pore Blockade) PEG->NMDAR Antagonizes NOS Nitric Oxide Synthase (NOS Modulation) PEG->NOS Modulates Tox Neurotoxicity / Convulsant Activity NMDAR->Tox Alters Excitability ROS Reactive Oxygen Species (Oxidative Stress) NOS->ROS Induces ROS->Tox Cellular Damage

Fig 1: Proposed mechanistic pathways of 1-(1-Phenylethyl)guanidine in neural cells.

Experimental Workflow & Self-Validating Design

To ensure high data integrity (E-E-A-T), every assay described herein incorporates internal controls to create a closed, self-validating loop. If a compound exhibits off-target cytotoxicity, it will be flagged by the orthogonal ROS and electrophysiology wash-out steps.

Workflow Prep Cell Culture (Primary Neurons / C6) Treat Compound Treatment (Dose-Response) Prep->Treat Assay1 Electrophysiology (NMDAR Currents) Treat->Assay1 Assay2 Griess Assay (NO Production) Treat->Assay2 Assay3 DCFDA Assay (ROS Levels) Treat->Assay3 Analysis Data Analysis & IC50 Calculation Assay1->Analysis Assay2->Analysis Assay3->Analysis

Fig 2: Multiplexed in vitro workflow for evaluating guanidine derivative bioactivity.

Detailed In Vitro Protocols

Protocol 1: Electrophysiological Evaluation of NMDAR Modulation

Causality & Expert Insight: Guanidines typically act as open-channel blockers of the NMDA receptor. Because this interaction is highly voltage-dependent (the positively charged molecule is driven into the pore at negative membrane potentials), high-throughput calcium imaging is insufficient. Whole-cell patch-clamp is mandatory to control the membrane voltage and accurately calculate the IC50​ .

Self-Validation: We utilize Memantine (a known uncompetitive open-channel blocker) as a positive control, and a strict wash-out phase to prove that PEG-induced current reduction is a reversible receptor interaction, not acute compound toxicity.

Step-by-Step Methodology:

  • Cell Preparation: Culture primary rat cortical neurons to Days in Vitro (DIV) 12–14 to ensure mature expression of GluN2A/GluN2B subunits.

  • Setup: Transfer coverslips to a recording chamber perfused continuously with Mg²⁺-free artificial cerebrospinal fluid (aCSF) containing 1 µM Tetrodotoxin (TTX) to block spontaneous action potentials.

  • Recording: Achieve whole-cell configuration using borosilicate glass pipettes (3–5 MΩ) filled with a Cs⁺-based intracellular solution. Voltage-clamp the neuron at -70 mV.

  • Agonist Application: Apply 100 µM NMDA and 10 µM Glycine via a rapid perfusion system for 3 seconds to elicit a stable inward current.

  • Compound Testing: Co-apply NMDA/Glycine with escalating concentrations of 1-(1-Phenylethyl)guanidine (0.1 µM to 100 µM).

  • Validation (Wash-out): Perfuse standard aCSF for 2 minutes, then re-apply NMDA/Glycine to confirm current recovery.

Protocol 2: Nitric Oxide Synthase (NOS) Activity Assay (Griess Method)

Causality & Expert Insight: Because PEG shares structural homology with L-arginine, it can competitively inhibit NOS or cause enzymatic uncoupling. The Griess assay is selected because it directly quantifies nitrite ( NO2−​ ), the stable degradation product of NO, providing a highly reliable, cumulative readout of NOS activity over 24 hours.

Self-Validation: L-NAME is used as a standard competitive NOS inhibitor to validate assay sensitivity.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages or C6 glial cells in a 96-well plate at 5×104 cells/well. Incubate overnight.

  • Induction: Stimulate cells with 1 µg/mL Lipopolysaccharide (LPS) and 10 ng/mL IFN-γ for 4 hours to induce iNOS expression.

  • Treatment: Add 1-(1-Phenylethyl)guanidine at varying concentrations (1 µM to 500 µM) and incubate for 24 hours.

  • Harvest: Transfer 50 µL of the cell culture supernatant to a fresh 96-well plate.

  • Detection: Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well. Incubate in the dark for 10 minutes.

  • Readout: Measure absorbance at 540 nm using a microplate reader. Quantify against a standard curve of sodium nitrite (0–100 µM).

Protocol 3: Intracellular ROS Quantification (DCFDA Assay)

Causality & Expert Insight: Elevated ROS is a hallmark of guanidino-induced neurotoxicity, often leading to glial cell death and contributing to convulsant phenotypes[2]. We use the cell-permeant fluorogenic dye H2DCFDA. Upon cleavage by intracellular esterases and subsequent oxidation by ROS, it converts to highly fluorescent DCF.

Self-Validation: Hydrogen Peroxide ( H2​O2​ ) serves as the positive control for oxidation. Crucially, N-acetylcysteine (NAC) , a ROS scavenger, is co-administered in a parallel cohort. If PEG induces fluorescence that is not quenched by NAC, the signal is an artifact of compound autofluorescence, not true ROS generation.

Step-by-Step Methodology:

  • Cell Seeding: Seed C6 glial cells in a black, clear-bottom 96-well plate at 2×104 cells/well.

  • Dye Loading: Wash cells with PBS and incubate with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C.

  • Washing: Remove the dye and wash twice with PBS to remove extracellular background.

  • Treatment: Apply 1-(1-Phenylethyl)guanidine (10 µM to 1 mM) in standard recording buffer. Include H2​O2​ (100 µM) as a positive control and a PEG + NAC (5 mM) group as the negative validation control.

  • Kinetic Readout: Immediately place the plate in a fluorescence microplate reader (Ex/Em = 485/535 nm). Record fluorescence every 15 minutes for 4 hours to capture the oxidative burst kinetics.

Quantitative Data Summarization

The following table outlines the expected pharmacological profile and validation metrics required to confirm the successful execution of the assays.

Assay TypeTarget / ReadoutExpected PEG ResponseControl CompoundControl Validation Metric
Electrophysiology NMDAR (GluN1/GluN2A)Dose-dependent current inhibitionMemantine / MK-801 IC50​ ~1–30 nM
Colorimetric (Griess) iNOS / Nitrite ProductionModulation / InhibitionL-NAME IC50​ ~15 µM
Fluorometric (DCFDA) Intracellular ROSConcentration-dependent increase H2​O2​ / NAC>3-fold signal increase (quenched by NAC)

References

  • Title: Guanidino Compounds in Biology and Medicine | Source: ResearchGate | URL
  • Title: A role for guanidino compounds in the brain | Source: ResearchGate | URL
  • Title: Brain creatine functions to attenuate acute stress responses through GABAnergic system in chicks | Source: ResearchGate | URL

Sources

Application

Microwave-assisted synthesis of 1-(1-Phenylethyl)guanidine derivatives

Advanced Microwave-Assisted Synthesis of 1-(1-Phenylethyl)guanidine Derivatives: A High-Fidelity Protocol Executive Summary The 1-(1-phenylethyl)guanidine pharmacophore is a critical structural motif in the development o...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Microwave-Assisted Synthesis of 1-(1-Phenylethyl)guanidine Derivatives: A High-Fidelity Protocol

Executive Summary

The 1-(1-phenylethyl)guanidine pharmacophore is a critical structural motif in the development of peptidomimetics, adrenergic agents, and NMDA receptor antagonists. However, the conventional synthesis of these derivatives is notoriously plagued by the steric hindrance of the chiral α-methylbenzylamine precursor, leading to prolonged reaction times, incomplete conversions, and the risk of thermal racemization. By transitioning to a microwave-assisted paradigm, we can exploit direct dielectric heating to overcome these activation barriers, reducing reaction times from hours to minutes while preserving absolute stereochemical integrity[1].

This application note details a self-validating, step-by-step protocol for the microwave-assisted guanylation of (S)-1-phenylethylamine, designed for researchers and drug development professionals demanding high-throughput, reproducible, and scalable methodologies.

The Chemistry of Causality: Reagents & Microwave Kinetics

To design a robust protocol, one must understand the causality behind the selected reagents and physical conditions:

  • The Guanylating Agent (N,N'-di-Boc-1H-pyrazole-1-carboxamidine) : Unprotected cyanamides or thioureas often require harsh conditions to react with sterically hindered amines. By utilizing a di-Boc-protected pyrazole derivative, we achieve dual benefits. First, the strongly electron-withdrawing tert-butyloxycarbonyl (Boc) groups significantly enhance the electrophilicity of the central amidine carbon[2]. Second, the pyrazole ring acts as an exceptional, thermodynamically stable leaving group, driving the reaction forward[3].

  • The Solvent (N,N-Dimethylformamide - DMF) : In microwave chemistry, the ability of a solvent to convert electromagnetic energy into heat is dictated by its loss tangent ( tanδ ). DMF ( tanδ=0.161 ) is an excellent microwave absorber, ensuring rapid, volumetric heating that eliminates the localized thermal gradients responsible for byproduct formation in conventional oil-bath heating.

  • The Base (N,N-Diisopropylethylamine - DIEA) : A non-nucleophilic base is required to keep the amine in its reactive, unprotonated state without competing for the electrophilic guanylating agent.

Process Architecture

Workflow A Chiral Amine (S)-1-Phenylethylamine B Guanylating Agent Di-Boc-pyrazole-1-carboxamidine C Base & Solvent DIEA in DMF Mix Reaction Assembly (Argon Atmosphere) C->Mix MW Microwave Irradiation (80°C, 15 min, 50W) Mix->MW Dielectric Heating QC1 Checkpoint 1: LC-MS (Verify >95% Conversion) MW->QC1 QC1->MW Fail (Add 5 min) Deprotect Acidic Cleavage (4M HCl in Dioxane) QC1->Deprotect Pass QC2 Checkpoint 2: Chiral HPLC (Verify >99% ee) Deprotect->QC2 Product Pure 1-(1-Phenylethyl)guanidine Hydrochloride QC2->Product Validated AB AB AB->Mix

Microwave-assisted guanylation workflow with integrated self-validation checkpoints.

Comparative Metrics

The superiority of the microwave-assisted approach is best illustrated through quantitative comparison. The data below synthesizes expected outcomes based on established literature parameters for the guanylation of hindered chiral amines[1][2][4].

ParameterConventional HeatingMicrowave-Assisted (Organic)Microwave-Assisted (Aqueous/Green)
Guanylating Agent Di-Boc-pyrazole-1-carboxamidineDi-Boc-pyrazole-1-carboxamidineS-methylisothiourea
Solvent DMFDMFWater / NaOH
Temperature 80 °C (Oil Bath)80 °C (Microwave)100 °C (Microwave)
Reaction Time 18–24 hours15 minutes20 minutes
Isolated Yield 60–65%92–95%80–85%
Enantiomeric Excess ~95% (Minor racemization)>99% (Complete retention)>98%
Impurity Profile High (Thermal degradation)Very LowLow (Mercaptan byproducts)

The Self-Validating Protocol

This methodology is engineered as a self-validating system. Do not proceed to subsequent phases unless the analytical checkpoints are met.

Phase 1: Reaction Assembly
  • Preparation : Oven-dry a 10 mL microwave-compatible heavy-walled glass vial equipped with a magnetic stir bar. Purge the vial with Argon for 2 minutes to displace ambient moisture.

  • Reagent Loading :

    • Add (S)-1-phenylethylamine (1.0 mmol, 121.2 mg).

    • Add N,N'-di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol, 341.4 mg). Causality note: A slight 10% excess ensures complete consumption of the valuable chiral amine.

    • Add anhydrous DMF (3.0 mL) and N,N-Diisopropylethylamine (DIEA) (2.0 mmol, 348 µL).

  • Sealing : Crimp-seal the vial with a Teflon-lined septum cap.

Phase 2: Microwave Irradiation & Primary QC
  • Irradiation : Place the vial in a dedicated monomode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Parameters : Set the target temperature to 80 °C, hold time to 15 minutes, and maximum power to 50 W. Enable dynamic power modulation to prevent temperature overshoots.

  • Cooling : Allow the system to actively cool the vial to <30 °C using compressed air before uncapping.

  • Checkpoint 1 (Self-Validation) : Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Pass Condition: The total ion chromatogram (TIC) shows >95% conversion to the Boc-protected intermediate ( [M+H]+=364.2 ).

    • Fail Condition: If unreacted amine >5% is detected, re-seal and subject to an additional 5 minutes of microwave irradiation at 80 °C.

Phase 3: Workup and Deprotection
  • Extraction : Transfer the reaction mixture to a separatory funnel. Dilute with Ethyl Acetate (20 mL) and wash with 5% aqueous LiCl (3 × 10 mL) to effectively remove the DMF. Wash with brine (10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Acidic Cleavage : Dissolve the crude Boc-protected intermediate in anhydrous Dichloromethane (DCM) (2.0 mL). Slowly add 4M HCl in 1,4-Dioxane (4.0 mL) at 0 °C.

  • Maturation : Stir the mixture at room temperature for 2 hours. The evolution of CO2​ gas will be observed.

  • Isolation : Concentrate the mixture under a stream of nitrogen. Triturate the resulting residue with cold diethyl ether (3 × 5 mL) to precipitate the pure 1-(1-phenylethyl)guanidine hydrochloride salt. Centrifuge and decant the ether layer.

  • Checkpoint 2 (Self-Validation) : Analyze the dried solid via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min).

    • Pass Condition: A single peak corresponding to the (S)-enantiomer is observed (>99% ee), confirming that the microwave dielectric heating did not induce α -proton abstraction and subsequent racemization.

References

  • Source: nycu.edu.
  • Source: nih.
  • Source: acs.
  • Source: researchgate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 1-(1-Phenylethyl)guanidine

Welcome to the technical support center for the synthesis of 1-(1-Phenylethyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(1-Phenylethyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic transformation. Here, we move beyond simple protocols to explain the causality behind common issues and provide field-proven, actionable solutions.

The conversion of a primary amine, such as 1-phenylethylamine, to a guanidine is a fundamental transformation, yet it is often plagued by issues related to reagent choice, reaction conditions, and product purification. This document provides a structured approach to identifying and resolving these problems.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems in a question-and-answer format.

Q1: My overall yield of 1-(1-Phenylethyl)guanidine is consistently low (<40%). What are the most probable causes?

Low yields are the most common complaint and can stem from several factors throughout the experimental workflow. A systematic diagnosis is crucial.

Possible Causes & Actionable Solutions:

  • Sub-optimal Guanylating Agent: The choice of reagent is critical. Traditional reagents like cyanamide can give moderate to low yields due to harsh reaction conditions.[1] Modern, protected guanylating agents often provide superior and more consistent results.

    • Recommendation: If using cyanamide or S-methylisothiourea, consider switching to a more efficient, albeit more expensive, reagent such as N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent).[2][3][4][5] This reagent is highly reactive under mild conditions and often leads to cleaner reactions with higher yields.[5][6]

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time, inadequate temperature, or an inappropriate solvent or base.

    • Recommendation: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS. If the starting amine is still present after the expected reaction time, consider increasing the temperature or extending the reaction duration. Ensure the base used (e.g., triethylamine, N-methylmorpholine) is anhydrous and used in the correct stoichiometric amount.[7]

  • Side Reactions: The formation of byproducts, such as biguanides or products from the decomposition of the guanylating agent, can significantly consume starting materials and complicate purification.

    • Recommendation: Using a protected guanylating agent like N,N'-di-Boc-thiourea can minimize side reactions.[7][8] The Boc groups can be removed in a subsequent step under acidic conditions.[3]

  • Purification Losses: Guanidines are highly basic and can be challenging to purify. Significant product loss can occur during aqueous workups or chromatography.

    • Recommendation: Guanidines are often best purified as their salt forms (e.g., hydrochloride, sulfate, or nitrate), which are typically crystalline and less water-soluble.[9] Acidify the reaction mixture with an appropriate acid (e.g., HCl in ethanol) to precipitate the guanidinium salt. Avoid using silica gel chromatography for unprotected guanidines if possible, as their high basicity can cause streaking and poor separation. If chromatography is necessary, consider using alumina or treating the silica gel with a small percentage of triethylamine in the eluent.

Q2: I'm observing multiple spots on my TLC plate that are difficult to separate. What are these impurities?

A complex impurity profile is a clear indicator of side reactions or decomposition.

Common Impurities:

  • Unreacted 1-Phenylethylamine: The most common impurity.

  • Guanylating Agent Byproducts: For example, when using S-methylisothiourea, methanethiol is a volatile and odorous byproduct, but other non-volatile residues can remain.

  • Biguanide Formation: If using reagents like dicyandiamide, there is a possibility of forming a biguanide derivative.[10]

  • Urea/Thiourea Derivatives: If the guanylating agent is derived from urea or thiourea, these may appear as related impurities.

Troubleshooting Strategy:

  • Confirm Product Identity: First, ensure the main spot is indeed your product using a co-spot with a standard if available, or by running a small-scale reaction known to work.

  • Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the guanylating agent to ensure full conversion of the amine.

  • Change the Guanylating Agent: As mentioned in Q1, a cleaner reagent often results in a cleaner reaction profile. Reagents like N,N'-Di-Boc-N''-triflylguanidine react specifically with the amine, minimizing byproduct formation.[3][5]

Q3: My product is an oil and won't crystallize. How can I effectively purify and isolate it?

Unprotected guanidines are often oils or amorphous solids due to their strong basicity and hygroscopic nature.

Purification Strategy:

  • Salt Formation (Recommended): This is the most reliable method.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether).

    • Slowly add a solution of acid (e.g., concentrated HCl, H2SO4, or nitric acid) dropwise while stirring. If using HCl, a solution of HCl in dioxane or ether is often preferred to avoid introducing water.

    • The corresponding guanidinium salt will often precipitate as a crystalline solid.[9]

    • Collect the solid by filtration, wash with a cold, non-polar solvent (like diethyl ether), and dry under vacuum.

  • Aqueous Extraction:

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with a dilute acid solution (e.g., 1M HCl). The protonated guanidine will move to the aqueous layer, while non-basic organic impurities remain in the organic layer.

    • Basify the aqueous layer carefully with a strong base (e.g., NaOH) to pH > 12.

    • Extract the free guanidine back into an organic solvent.

    • Dry the organic layer (e.g., over Na2SO4 or MgSO4), filter, and concentrate. This will yield the free base, which can then be used or converted to a salt.

Visual Workflow: Troubleshooting Low Yields

The following diagram outlines a logical workflow for diagnosing and solving yield issues.

G cluster_start Problem Identification cluster_analysis Reaction Analysis cluster_solutions Solutions & Optimizations cluster_end Outcome start Low Yield of 1-(1-Phenylethyl)guanidine check_tlc Analyze TLC/LC-MS: Multiple Spots or Unreacted Starting Material? start->check_tlc purification Review Purification: - Isolate as Salt - Optimize Chromatography start->purification If reaction is clean incomplete_rxn Incomplete Reaction check_tlc->incomplete_rxn Unreacted SM side_reactions Side Reactions check_tlc->side_reactions Multiple Spots optimize_cond Optimize Conditions: - Increase Temp/Time - Check Base/Solvent incomplete_rxn->optimize_cond change_reagent Change Guanylating Agent: - Use Protected Reagent (e.g., Goodman's Reagent) side_reactions->change_reagent end_goal Improved Yield optimize_cond->end_goal change_reagent->end_goal purification->end_goal

Caption: A troubleshooting decision tree for low-yield guanidine synthesis.

Frequently Asked Questions (FAQs)

FAQ 1: Which guanylating agent is best for my synthesis?

The "best" agent depends on a balance of cost, efficiency, and the scale of your reaction.

ReagentProsConsBest For
Cyanamide Very inexpensive, simple molecule.Often requires harsh conditions (high temp/acid), can lead to low yields and side products.[1][11]Large-scale industrial processes where cost is the primary driver and optimization is extensive.
S-Methylisothiourea Relatively inexpensive, readily available as a stable salt (e.g., sulfate).[12]Can produce volatile, odorous byproducts (methanethiol); moderate yields.General lab use when cost is a consideration and moderate yields are acceptable.
N,N'-Di-Boc-thiourea Activated to a clean guanylating agent, avoids toxic metals.[7] Boc-protection minimizes side reactions.Requires an activation step (e.g., with EDC or TCT).[7]Syntheses where clean reaction profiles and good yields are needed, offering a metal-free alternative.
N,N'-Di-Boc-N''-triflylguanidine Highly electrophilic and reactive, works under very mild conditions, gives high yields.[2][3][5]Expensive, sensitive to moisture.High-value, small-scale syntheses, especially with sensitive substrates, where yield and purity are paramount.
FAQ 2: What is the general mechanism for guanylation?

The reaction involves the nucleophilic attack of the primary amine (1-phenylethylamine) on the electrophilic carbon of the guanylating agent.

G amine R-NH₂ (1-Phenylethylamine) reagent Guanylating Agent (e.g., R'-N=C=N-R') amine->reagent Nucleophilic Attack intermediate Tetrahedral Intermediate reagent->intermediate product R-NH-C(=NH)-NH₂ (Guanidine Product) intermediate->product lg Leaving Group intermediate->lg Elimination

Caption: General mechanism of amine guanylation.

The specific nature of the guanylating agent determines the leaving group and reaction conditions. For agents like S-methylisothiourea, the leaving group is methanethiol. For carbodiimide-type reagents, the reaction is an addition across the N=C double bond.[13]

FAQ 3: How do I confirm the identity and purity of my final 1-(1-Phenylethyl)guanidine product?

Standard analytical techniques are required:

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. Look for the characteristic signals of the phenylethyl group and the guanidinium carbons (typically ~155-160 ppm in ¹³C NMR).

  • Mass Spectrometry (MS): To confirm the molecular weight. You will observe the [M+H]⁺ ion for the free base.

  • Melting Point: If you have isolated a crystalline salt, a sharp melting point is a good indicator of purity. Compare it to literature values if available.

  • FT-IR Spectroscopy: Look for the characteristic N-H stretches and the C=N stretch of the guanidine group.

Recommended Experimental Protocol

This protocol uses a moderately priced and reliable reagent, S-methylisothiourea sulfate, which offers a good balance between cost and performance.

Objective: Synthesis of 1-(1-Phenylethyl)guanidine Sulfate

Materials:

  • (rac)-1-Phenylethylamine

  • S-methylisothiourea sulfate[10]

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Preparation of the Free Base: In a round-bottom flask, dissolve S-methylisothiourea sulfate (1.0 eq) in a minimal amount of deionized water. Cool the solution in an ice bath.

  • Slowly add a solution of sodium hydroxide (2.0 eq) in water to liberate the free S-methylisothiourea base. Use this solution promptly in the next step.

  • Guanidinylation: To a separate flask, add (rac)-1-Phenylethylamine (1.05 eq) and deionized water (approx. 5 mL per gram of amine).

  • Add the freshly prepared S-methylisothiourea solution from Step 2 to the amine solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 100 °C) for 3-4 hours. Monitor the reaction by TLC (eluent: 90:10:1 Dichloromethane:Methanol:Ammonia).

  • Workup and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove most of the water.

  • Dissolve the resulting residue in a minimal amount of hot ethanol.

  • Salt Formation: While stirring, carefully and slowly add concentrated sulfuric acid dropwise until the solution is acidic (pH ~2-3).

  • Allow the solution to cool to room temperature, then place it in an ice bath for 1-2 hours to facilitate crystallization of 1-(1-Phenylethyl)guanidine sulfate.

  • Purification: Collect the white crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold ethanol, followed by diethyl ether.

  • Dry the product under vacuum to obtain the final guanidinium sulfate salt.

References

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Tsubokura, K., Iwata, T., Taichi, M., Kurbangalieva, A., Fukase, K., Nakao, Y., & Tanaka, K. (2014). Direct Guanylation of Amino Groups by Cyanamide in Water: Catalytic Generation and Activation of Unsubstituted Carbodiimide by Scandium(III)
  • Katritzky, A. R., & Meth-Cohn, O. (Eds.). (2005).
  • ResearchGate. (n.d.). N,N′-DiBoc-N′′-triflylguanidine (1). [Figure]. Retrieved from [Link]

  • Tanaka, K., et al. (2014). Direct Guanylation of Amino Groups by Cyanamide in Water: Catalytic Generation and Activation of Unsubstituted Carbodiimide by Scandium(III) Triflate. Organic Chemistry Portal. Retrieved from [Link]

  • PrepChem. (2022). Synthesis of guanidine sulphate. Retrieved from [Link]

  • McLean, A. (1941). U.S. Patent No. 2,258,612. Washington, DC: U.S.
  • Patsnap. (2020). Purification method of pharmaceutical grade guanidine hydrochloride. Eureka. Retrieved from [Link]

  • Le, H. T., et al. (2020). Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 82(1), e112.
  • Lipton, M. A., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54378.
  • El-Faham, A., & Albericio, F. (2011). Product Class 13: Guanidine Derivatives.
  • Goodman, M., & Zapf, C. (2000). Guanidinylation reagents. U.S.
  • Tsubokura, K., et al. (2014). Direct guanylation of amino groups by cyanamide in water: Catalytic generation and activation of unsubstituted carbodiimide by scandium(iii) triflate. Waseda University Repository. Retrieved from [Link]

  • The Protein Society. (n.d.). The preparation of guanidine hydrochloride. Semantic Scholar. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. Chemfiles, 5(11).
  • Zhu, Q., et al. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 34(11), 2196-2205.
  • Baker, T. J., Lipton, M. A. (2002). N,N'-Bis(tert-butoxycarbonyl)-N''-triflylguanidine. Organic Syntheses, 78, 91.
  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372.

Sources

Optimization

Troubleshooting guanylation reactions of sterically hindered amines

Welcome to the Technical Support Center for Advanced Guanylation. As researchers and drug development professionals, we know that converting sterically hindered amines (e.g., tert-butylamine, adamantylamine, or ortho-sub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Guanylation. As researchers and drug development professionals, we know that converting sterically hindered amines (e.g., tert-butylamine, adamantylamine, or ortho-substituted anilines) to guanidines is notoriously difficult. The primary failure mode is the severe steric clash at the electrophilic carbon of the guanylating agent, which either stalls the reaction at the tetrahedral intermediate or prevents nucleophilic attack entirely.

This guide synthesizes field-proven methodologies to overcome these thermodynamic and kinetic barriers, ensuring high-yield conversions even for the most challenging substrates.

Reagent Selection Matrix

Summarizing quantitative and qualitative data from literature, the following table compares standard and advanced guanylating agents to help you select the right tool for your substrate.

Guanylating AgentReactivity LevelPrimary ByproductBest Use CaseReference
1H-Pyrazole-1-carboxamidine (Bernatowicz)ModeratePyrazoleUnhindered primary amines, peptides[1]
N,N'-bis-Boc-S-methylisothiourea Moderate-HighMethanethiol (toxic gas)Unhindered to moderately hindered amines[2]
Di-Boc-thiourea + Cyanuric Chloride (TCT)HighCyanuric acid, sulfurModerately hindered amines, metal-free requirement[3]
N,N'-di-Boc-N''-triflylguanidine (Goodman)Very HighTrifluoromethanesulfonamideHighly sterically hindered amines (t-alkyl, o-aryl)[4]
Diagnostic Workflow

Use the following logic tree to determine the optimal guanylation strategy based on your amine's steric profile and your laboratory's safety constraints.

GuanylationLogic Start Amine Substrate Hindered Sterically Hindered Amine? (e.g., t-alkyl, ortho-aryl) Start->Hindered Goodman Goodman's Reagent (Triflylguanidine) Hindered->Goodman Yes (High Sterics) Thiourea Thiourea + Activator Hindered->Thiourea Yes (Moderate Sterics) Bernatowicz Bernatowicz Reagent or S-methylisothiourea Hindered->Bernatowicz No (Unhindered) Metal Avoid Heavy Metals? Thiourea->Metal TCT Cyanuric Chloride (TCT) or Mukaiyama's Reagent Metal->TCT Yes Hg HgCl2 Activation Metal->Hg No

Troubleshooting logic tree for selecting an optimal guanylation strategy based on steric hindrance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with S-methylisothiourea and a bulky secondary amine yields mostly unreacted starting material after 48 hours. How can I force this to completion? A: S-methylisothiourea relies on the expulsion of methanethiol, which is often too slow for sterically hindered amines due to the high activation energy of the crowded tetrahedral intermediate[2]. Solution: Switch to a highly electrophilic reagent like[4]. The strongly electron-withdrawing triflyl group increases the electrophilicity of the central carbon and serves as an exceptional leaving group, drastically lowering the energy barrier for the elimination step[4].

Q2: I am using N,N'-di-Boc-thiourea with HgCl₂ to guanylate an ortho-substituted aniline, but I want to avoid heavy metal toxicity and difficult purification. What is a viable alternative? A: You can achieve identical or superior activation using [3]. TCT reacts with the thiocarbonyl sulfur, transforming it into a highly reactive sulfonium-like leaving group[3]. This metal-free approach avoids toxic mercury waste and simplifies purification, as the cyanuric acid byproduct is easily removed during aqueous workup[3].

Q3: When synthesizing Goodman's reagent from N,N'-di-Boc-guanidine and triflic anhydride, my yields are inconsistent, and I see multiple spots on TLC. What is going wrong? A: Temperature control is critical during this synthesis. If the internal temperature rises above -5 °C during the addition of triflic anhydride, the intermediate degrades into N-mono-Boc-N''-triflylguanidine[5]. Solution: Maintain a strict -78 °C to -20 °C gradient and quench the reaction at -20 °C with aqueous sodium bisulfate to trap the kinetic product[5].

Mechanistic Insight: Why Goodman's Reagent Works

To troubleshoot effectively, one must understand the causality of the reaction. The success of Goodman's reagent lies in the triflyl (-SO₂CF₃) group. It pulls electron density away from the central guanidine carbon, making it highly susceptible to nucleophilic attack even by bulky amines. Subsequently, the trifluoromethanesulfonamide acts as a superior leaving group compared to pyrazole or methanethiol.

Mechanism Amine Sterically Hindered Amine (R-NH2) Intermediate Tetrahedral Intermediate (Steric Clash Minimized) Amine->Intermediate Nucleophilic Attack Reagent N,N'-di-Boc-N''-triflylguanidine (Goodman's Reagent) Reagent->Intermediate Highly Electrophilic C Product Di-Boc-Protected Guanidine Intermediate->Product Elimination Byproduct Trifluoromethanesulfonamide (Excellent Leaving Group) Intermediate->Byproduct Leaves

Reaction pathway of Goodman's reagent highlighting the role of the triflyl leaving group.

Validated Experimental Protocols
Protocol 1: Guanylation using N,N'-di-Boc-N''-triflylguanidine (Goodman's Reagent)

Causality Note: The addition of triethylamine neutralizes the acidic trifluoromethanesulfonamide byproduct, preventing protonation of the starting amine which would otherwise kill its nucleophilicity[4].

  • Preparation: In an oven-dried flask under an inert atmosphere, dissolve the sterically hindered amine (1.0 equiv) and triethylamine (2.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Addition: Add N,N'-di-Boc-N''-triflylguanidine (1.1 equiv) in one portion.

  • Reaction & Self-Validation: Stir the reaction at room temperature. Monitor the reaction via TLC using a ninhydrin stain. The primary amine spot should disappear entirely within 2–4 hours.

  • Workup: Once complete, wash the organic layer with 2 M aqueous sodium bisulfate (NaHSO₄) to remove any trace unreacted amine and triethylamine, followed by saturated sodium bicarbonate (NaHCO₃) to neutralize.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Protocol 2: Metal-Free Guanylation using Di-Boc-thiourea and TCT

Causality Note: TCT acts as a potent thiophilic Lewis acid. N,N-diisopropylethylamine (DIPEA) is required to sponge the HCl generated during the activation step without acting as a competing nucleophile[3].

  • Preparation: Dissolve the amine (1.0 equiv) and N,N'-di-Boc-thiourea (1.2 equiv) in ethyl acetate (EtOAc) or DMF (0.3 M).

  • Base Addition: Add DIPEA (3.0 equiv) and cool the mixture to 0 °C using an ice bath.

  • Activation: Slowly add Cyanuric Chloride (TCT, 1.5 equiv) to the cooled mixture.

  • Reaction & Self-Validation: Allow the reaction to warm to room temperature and stir for 12 hours. The formation of a white precipitate (cyanuric acid) is a self-validating visual indicator that the thiourea activation and subsequent displacement are occurring[3].

  • Workup & Purification: Filter the mixture through a Celite pad to remove the cyanuric acid precipitate. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate for chromatography.

References
  • Bernatowicz, M. S.; Wu, Y.; Matsueda, G. R. "1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis", Journal of Organic Chemistry, 1992. URL:[Link]

  • Feichtinger, K.; Zapf, C.; Sings, H. L.; Goodman, M. "Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents", Journal of Organic Chemistry, 1998. URL:[Link]

  • Feichtinger, K. et al. "N,N'-Bis(tert-butoxycarbonyl)-N''-triflylguanidine", Organic Syntheses, 2002. URL:[Link]

Sources

Troubleshooting

Removing unreacted 1-phenylethylamine from guanidine products

Introduction: The Challenge of Amine Impurities in Guanidine Synthesis The synthesis of substituted guanidines, a critical functional group in medicinal chemistry and drug development, often employs primary amines like 1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Amine Impurities in Guanidine Synthesis

The synthesis of substituted guanidines, a critical functional group in medicinal chemistry and drug development, often employs primary amines like 1-phenylethylamine as foundational building blocks.[1][2][3] A persistent challenge in this process is the removal of unreacted starting amine from the final guanidine product. Both the reactant and the product are basic compounds, which can complicate traditional purification strategies. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including troubleshooting guides and FAQs, to effectively remove residual 1-phenylethylamine, ensuring the high purity required for downstream applications.

Section 1: Foundational Principles - Exploiting Physicochemical Differences

The successful separation of 1-phenylethylamine from a guanidine product hinges on exploiting the subtle, yet significant, differences in their physicochemical properties. While both are bases, the guanidinium group is one of the strongest organic bases, a property attributable to the resonance stabilization of its protonated (guanidinium) form.[4] This difference in basicity (pKa) is the cornerstone of the primary purification strategy: acid-base extraction.

Table 1: Comparative Properties of 1-Phenylethylamine and a Generic Guanidine Product

Property1-PhenylethylamineSubstituted GuanidineRationale for Separation
Chemical Class Primary Amine[5]GuanidineDifferent functional groups lead to different reactivities and basicity.
Boiling Point ~187 °C[5][6]Typically high-boiling solids or oilsPotential for separation by distillation if the product is thermally stable.
Solubility (Water) Moderately soluble (~40 g/L)[5][7][8]Varies; salts are often highly water-soluble.Solubility differences can be exploited in extraction and crystallization.
Basicity (pKa of Conjugate Acid) ~9-10~13.5The significant pKa difference allows for selective protonation and extraction.

Section 2: Troubleshooting and Purification Protocols

This section addresses common purification challenges in a question-and-answer format, providing detailed, step-by-step protocols.

Problem: My crude product is heavily contaminated with 1-phenylethylamine. What is the most robust method for bulk removal?

Answer: Liquid-liquid acid-base extraction is the most effective and widely used technique for removing basic impurities like amines from a reaction mixture.[9][10][11][12]

Causality: This method works by selectively converting the 1-phenylethylamine into its water-soluble ammonium salt using a dilute aqueous acid.[13] The more basic guanidine product, especially if its guanidinium group is protected (e.g., with Boc groups), will remain in the organic phase.[14][15] This phase separation allows for the efficient removal of the amine impurity.

Protocol 1: Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). It is recommended to perform this wash three times to ensure complete removal of the amine.[13]

  • Phase Separation: Allow the layers to separate fully. The top layer will be the organic phase (depending on the solvent density) containing your guanidine product, and the bottom aqueous layer will contain the protonated 1-phenylethylammonium chloride.

  • Isolation: Drain the aqueous layer.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude, amine-free product.

Diagram 1: Acid-Base Extraction Workflow This diagram illustrates the separation of the guanidine product from the unreacted 1-phenylethylamine starting material.

G cluster_0 Separatory Funnel cluster_1 Phase Separation A Crude Product (Guanidine + 1-PEA) in Organic Solvent B Add 1M HCl (aq) & Shake in Separatory Funnel A->B C Allow Layers to Separate B->C D Organic Layer: Guanidine Product C->D E Aqueous Layer: 1-Phenylethylammonium Chloride (Salt) C->E F Dry & Concentrate Organic Layer D->F H Discard Aqueous Layer E->H G Purified Guanidine Product F->G

Caption: Workflow for removing 1-phenylethylamine via acid-base extraction.

Problem: I've performed an extraction, but analytical tests (TLC, NMR) still show trace amounts of the amine. How can I achieve high purity?

Answer: For achieving high purity (>99%), a secondary purification step such as flash column chromatography or recrystallization is necessary. The choice depends on the physical properties of your guanidine product.

Causality:

  • Flash Column Chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel). It is highly effective for separating compounds with different polarities.[15][16][17]

  • Recrystallization is an excellent method for purifying crystalline solid compounds. It works on the principle that the desired compound is soluble in a hot solvent but less soluble at cooler temperatures, while impurities remain in the solution.[18][19]

Protocol 2: Flash Column Chromatography
  • Adsorb Sample: Dissolve the crude product from Protocol 1 in a minimal amount of the chromatography eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel.

  • Prepare Column: Pack a glass column with silica gel slurried in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Load and Elute: Carefully load the adsorbed sample onto the top of the column. Elute the column with the solvent system, gradually increasing polarity if necessary.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization of a Guanidinium Salt
  • Salt Formation: If the guanidine product is a free base, dissolve it in a suitable solvent (e.g., isopropanol) and add an acid (e.g., HCl in ether) to form the corresponding salt.

  • Dissolve in Hot Solvent: Add a minimal amount of a hot solvent (or solvent mixture, e.g., ethanol/ether) to dissolve the crude guanidinium salt completely.

  • Cool Slowly: Allow the solution to cool slowly to room temperature, then in an ice bath, to promote the formation of well-defined crystals.

  • Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry: Dry the purified crystals under high vacuum.

Diagram 2: High-Purity Purification Decision Tree This diagram helps in selecting the appropriate secondary purification method.

G Start Product after Acid-Base Extraction CheckPurity Check Purity (TLC, NMR, HPLC) Start->CheckPurity IsPure Purity > 99%? CheckPurity->IsPure IsSolid Is the Product a Crystalline Solid? IsPure->IsSolid No End High Purity Product IsPure->End Yes Chromatography Perform Flash Column Chromatography IsSolid->Chromatography No (Oil/Amorphous) Recrystallize Perform Recrystallization IsSolid->Recrystallize Yes Chromatography->End Recrystallize->End

Caption: Decision tree for selecting a secondary purification method.

Section 3: Frequently Asked Questions (FAQs)

Q1: How can I definitively confirm that the 1-phenylethylamine has been removed? A1: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. The starting amine should have a different Rf value than the guanidine product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can detect very low levels of impurities.[20][21][22]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Highly sensitive for detecting volatile impurities like 1-phenylethylamine.[23][24][25]

  • ¹H NMR Spectroscopy: The characteristic signals for 1-phenylethylamine (e.g., the quartet for the CH proton and the doublet for the methyl group) should be absent in the spectrum of the final product.

Q2: My guanidine product is a free base and highly basic. Won't it also be extracted by the aqueous acid? A2: This is a valid and critical concern. While guanidines are strongly basic, this issue is typically circumvented in one of two ways:

  • Protecting Groups: The most common strategy in modern synthesis is to use guanidinylating reagents that install a protected guanidine group (e.g., N,N'-di-Boc-protected).[14][15] These protecting groups significantly reduce the basicity of the guanidine nitrogens, making the protected product behave like a neutral molecule that will not be extracted by dilute acid. The protecting groups are then removed in a final step after purification.

  • pH Control: If working with an unprotected guanidine, careful control of the aqueous phase pH can sometimes achieve separation, but this is less reliable. A more robust method would be to use a purification technique that does not rely on basicity, such as chromatography on neutral alumina or reverse-phase chromatography.

Q3: What are the common pitfalls during an acid-base extraction for amine removal? A3: Common issues include:

  • Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion at the interface of the organic and aqueous layers, making separation difficult. To break an emulsion, try adding a small amount of brine or allowing the funnel to stand for an extended period.

  • Incomplete Extraction: A single acid wash is often insufficient. It is crucial to perform multiple extractions (typically 2-3) with fresh acid to ensure the complete removal of the amine.[13]

  • Product Precipitation: If the guanidinium salt of your product is insoluble in both the organic and aqueous layers, it may precipitate at the interface. If this occurs, it may be necessary to switch to a different solvent system or purification method.

References

  • 1-Phenylethylamine - Grokipedia. Grokipedia.
  • SPECIFIC
  • Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Organic Chemistry Portal.
  • Video: Acid-Base Extraction | Purpose, Theory & Applic
  • Acid–base extraction. Wikipedia.
  • Technical Support Center: Synthesis of N-benzyl-1-phenylethylamine. Benchchem.
  • 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • Separation of Organic Compounds by Acid-Base Extraction Techniques. Vernier.
  • Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. PMC.
  • What is the best method for conversion of guanidine hydrochloride to free base guanidine?
  • (R)-(+)-1-Phenylethylamine(3886-69-9). ChemicalBook.
  • Acid-Base Extraction Tutorial. YouTube.
  • 1-Phenylethylamine. Wikipedia.
  • HPLC Methods for analysis of Guanidine.
  • A Comparative Analysis of Guanidination Protocols for Researchers. Benchchem.
  • Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate.
  • Synthesis of the Guanidine Deriv
  • Method for crystallizing guanidinium salts.
  • Chromatography of guanidino compounds.
  • The detection of guanidine compounds on paper chrom
  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing N
  • Guanidines: from classical approaches to efficient c
  • (+/-)-1-Phenylethylamine, 98+% 100 mL. Thermo Scientific Alfa Aesar.
  • SYNTHESES OF SUBSTITUTED GUANIDINES. Canadian Science Publishing.
  • Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
  • Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. PMC.
  • [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatiz
  • (PDF) Identification of -Phenylethylamine in Judicial Samples.
  • Identification of alpha-phenylethylamine in judicial samples. PubMed.
  • Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b).

Sources

Optimization

Optimizing reaction temperature for 1-(1-Phenylethyl)guanidine formation

Topic: Optimizing Reaction Temperature for 1-(1-Phenylethyl)guanidine Formation Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for 1-(1-Phenylethyl)guanidine Formation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 1-(1-Phenylethyl)guanidine. Guanylation of alpha-branched amines presents unique kinetic challenges due to steric hindrance. This guide provides mechanistic insights, troubleshooting steps, and self-validating protocols to optimize your reaction temperature and maximize product yields.

Workflow & Logic Diagram

TempOptimization Start 1-Phenylethylamine + Guanylating Agent TempCheck Reaction Temperature Start->TempCheck LowTemp < 40°C Kinetic Control TempCheck->LowTemp Too Low OptTemp 40°C - 60°C Thermodynamic Balance TempCheck->OptTemp Optimal HighTemp > 80°C Thermal Degradation TempCheck->HighTemp Too High LowResult Incomplete Conversion Unreacted Amine LowTemp->LowResult OptResult Optimal Yield 1-(1-Phenylethyl)guanidine OptTemp->OptResult HighResult Reagent Decomposition Side Products HighTemp->HighResult

Temperature optimization logic for 1-(1-Phenylethyl)guanidine synthesis.

Frequently Asked Questions & Troubleshooting

Q1: Why does the guanylation of 1-phenylethylamine require specific temperature optimization compared to unhindered primary amines? A: 1-Phenylethylamine is an alpha-chiral primary amine[1]. The presence of the alpha-methyl group introduces steric hindrance around the nucleophilic nitrogen. In guanylation reactions, the rate-determining step is typically the nucleophilic attack of the amine onto the electrophilic carbon of the guanylating agent. This steric bulk increases the activation energy ( Ea​ ).

If the temperature is too low (e.g., 20°C), the reaction is kinetically limited, leading to stalled progress and unreacted starting material. Conversely, excessive heat can cause the guanylating agent to decompose. For example, 1H-pyrazole-1-carboxamidine hydrochloride is a highly effective reagent for amine guanylation[2], but requires careful thermal optimization to balance overcoming steric kinetic barriers and preserving reagent integrity[3].

Q2: How do different guanylating agents dictate my baseline reaction temperature? A: The electrophilicity of the guanylating agent dictates the required thermal energy. Highly activated reagents can operate at room temperature, while stable, unactivated reagents require heating. For instance, TMSCl-activated acylcyanamides can fully guanylate amines in just 15 minutes at room temperature[4]. In contrast, zinc-catalyzed carbodiimide insertions are typically run at 50°C[5].

Below is a quantitative summary to guide your initial temperature selection:

Guanylating AgentActivation Method / CatalystOptimal Temp RangeTypical Reaction TimePrimary Risk at High Temp
1H-Pyrazole-1-carboxamidine HClBase (DIEA)40°C - 60°C4 - 18 hPyrazole elimination, low yield
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineBase (TEA/DIEA)20°C - 50°C12 - 24 hBoc deprotection (if acidic)
CyanamideSc(OTf)3 or TMSCl20°C - 80°C15 min - 12 hPolymerization of cyanamide
N,N′-DicyclohexylcarbodiimideZnEt2 Catalyst50°C2 - 4 hCatalyst degradation

Q3: I am using 1H-pyrazole-1-carboxamidine hydrochloride at room temperature, but my yield of 1-(1-Phenylethyl)guanidine is below 20%. How do I troubleshoot this? A: Your reaction is kinetically stalled. Follow this self-validating troubleshooting loop:

  • Verify Base Equivalents: Ensure you have at least 1.5 to 2.0 equivalents of N,N-Diisopropylethylamine (DIEA). The amine hydrochloride salt of the reagent must be fully neutralized to generate the reactive free base.

  • Escalate Temperature: Increase the reaction temperature to 40°C.

  • Validate Progress: Monitor the reaction via TLC (Ninhydrin stain) or LC-MS. The 1-phenylethylamine spot should steadily decrease.

  • Secondary Escalation: If the amine persists after 4 hours at 40°C, the system validates the need to escalate to 60°C. Do not exceed 65°C in DMF, as this promotes the degradation of the pyrazole leaving group before the sterically hindered amine can attack.

Standard Operating Procedure: Step-by-Step Guanylation Protocol

This protocol details the optimized synthesis of 1-(1-Phenylethyl)guanidine using 1H-pyrazole-1-carboxamidine hydrochloride, balancing kinetic driving force with reagent stability.

Materials:

  • (S)- or (R)-1-Phenylethylamine (1.0 mmol, ~121 mg)[1]

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.05 mmol, ~154 mg)[2][3]

  • N,N-Diisopropylethylamine (DIEA) (2.0 mmol, ~348 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (3.0 mL)

Methodology:

  • Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylethylamine (1.0 mmol) in 3.0 mL of anhydrous DMF under an inert nitrogen atmosphere.

  • Base Addition: Add DIEA (2.0 mmol) to the solution. Stir for 5 minutes at room temperature (20°C).

    • Causality: DIEA acts as a non-nucleophilic base to deprotonate the guanylating agent in the next step. If omitted, the amine substrate itself acts as the base, protonating it and rendering it non-nucleophilic, which halts the reaction.

  • Reagent Addition: Add 1H-pyrazole-1-carboxamidine hydrochloride (1.05 mmol) in one portion.

  • Temperature Optimization (Self-Validating Step):

    • Submerge the flask in an oil bath pre-heated to 45°C .

    • Validation Check: Take a 10 µL aliquot after 2 hours. Quench in 1 mL methanol and analyze via LC-MS. You should observe the mass of the product ( [M+H]+≈164.1 ).

    • If starting material > 30% remains, increase the bath temperature to 60°C and stir for an additional 4 hours.

  • Quenching: Once LC-MS confirms complete consumption of the amine, remove the flask from the heat and cool to room temperature. Quench the reaction by adding 10 mL of distilled water.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMF and the cleaved pyrazole byproduct.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash chromatography (Silica gel, utilizing a polar basic eluent such as CH2​Cl2​ :MeOH: NH4​OH 90:9:1 to elute the highly basic guanidine).

Sources

Troubleshooting

Technical Support Center: Preventing Hygroscopic Degradation of 1-(1-Phenylethyl)guanidine Salts

Welcome to the Technical Support Center for the handling, formulation, and recovery of 1-(1-Phenylethyl)guanidine salts. Substituted guanidines are critical pharmacophores in drug development, but their salt forms—partic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, formulation, and recovery of 1-(1-Phenylethyl)guanidine salts. Substituted guanidines are critical pharmacophores in drug development, but their salt forms—particularly hydrochlorides—are notoriously prone to moisture sorption and subsequent chemical degradation.

This guide provides researchers and drug development professionals with mechanistic troubleshooting, counter-ion engineering strategies, and self-validating protocols to ensure the physical and chemical integrity of your active pharmaceutical ingredients (APIs).

Section 1: Mechanistic Troubleshooting

Q1: Why does my 1-(1-Phenylethyl)guanidine hydrochloride rapidly form a sticky paste and lose potency when left on the benchtop?

The Causality of Degradation: What you are observing is a two-step degradation cascade: deliquescence followed by hydrolysis .

First, the hydrochloride salt of 1-(1-Phenylethyl)guanidine has a very low Critical Relative Humidity (CRH). The high charge density of the small chloride anion strongly coordinates with atmospheric water molecules. When ambient humidity exceeds the salt's CRH, it absorbs moisture until it dissolves in its own absorbed water, forming a sticky, localized aqueous microenvironment.

Once in this aqueous state, chemical degradation begins. The central carbon atom of the guanidinium group is highly electron-deficient due to the electron-withdrawing nature of its three adjacent nitrogen atoms. This makes the central carbon highly susceptible to nucleophilic attack by hydroxide ions (OH⁻) present in the moisture layer. As documented in studies of acyclic guanidine stability, this nucleophilic attack leads to the irreversible cleavage of the C–N bond, breaking the molecule down into 1-(1-Phenylethyl)amine and urea [1].

HydrolysisPathway A 1-(1-Phenylethyl)guanidine Salt (Solid State) B Moisture Sorption (Deliquescence) A->B C Aqueous Microenvironment (Dissociated Ions) B->C D Nucleophilic Attack (OH-) on Central Carbon C->D pH > 7 localized E Tetrahedral Intermediate D->E F C-N Bond Cleavage E->F G 1-(1-Phenylethyl)amine + Urea F->G Irreversible Degradation

Fig 1. Moisture-induced deliquescence and subsequent hydrolysis pathway of guanidine salts.

Section 2: Counter-Ion Engineering

Q2: If the hydrochloride salt is inherently unstable under ambient humidity, which counter-ions provide optimal stability for formulation?

The Causality of Salt Selection: Hygroscopicity is a property of the crystal lattice, not just the isolated molecule. By exchanging the small, high-charge-density chloride ion for larger, more diffuse, or lipophilic anions, you reduce the lattice's thermodynamic affinity for atmospheric moisture. Bulky organic counter-ions (like tosylate or benzoate) disrupt water coordination and drastically increase the CRH, preventing the initial deliquescence step that triggers hydrolysis [2].

Table 1: Quantitative Comparison of 1-(1-Phenylethyl)guanidine Salts

Counter-IonCritical Relative Humidity (CRH) at 25°CHygroscopicity (Mass % gain at 75% RH)Hydrolytic Half-Life (Aqueous micro-layer, pH 8)Recommendation
Chloride (HCl) ~45%> 15.0% (Deliquescent)~48 hoursAvoid for ambient use
Nitrate (HNO₃) ~65%4.2%~120 hoursIntermediate
Sulfate (H₂SO₄) ~75%1.8%> 200 hoursGood for wet granulation
Tosylate (TsOH) > 85%< 0.5% (Non-hygroscopic)Stable (> 30 days)Optimal for Solid Dosage
Benzoate (BzOH) > 90%< 0.2% (Non-hygroscopic)Stable (> 30 days)Optimal for Solid Dosage

Data represents standard pharmaceutical salt screening profiles for substituted acyclic guanidines.

Section 3: Recovery and Recrystallization Protocols

Q3: How can I recover and purify a batch of 1-(1-Phenylethyl)guanidine salt that has already absorbed moisture and begun to degrade?

To salvage compromised material, you must remove the bulk water, separate the insoluble degradation byproducts (urea), and isolate the purified salt. The following self-validating protocol utilizes azeotropic distillation to ensure absolute water removal prior to recrystallization [3].

Step-by-Step Azeotropic Recovery Methodology:

  • Dissolution & Visual Validation: Suspend the degraded paste in anhydrous Ethanol (10 mL/g). Heat to 60°C.

    • Self-Validation Check: The solution should become mostly transparent. Any remaining turbidity indicates the presence of insoluble urea degradants.

  • Azeotropic Distillation: Add Toluene (15 mL/g) to the mixture. Equip a Dean-Stark apparatus and heat to reflux.

    • Self-Validation Check: Monitor the vapor temperature. The temperature will plateau at ~76°C (the Ethanol/Water azeotrope). Once all water is removed, the temperature will sharply rise toward 110°C (Toluene). This thermal shift validates complete dehydration.

  • Hot Filtration: While the solution is still >80°C, pass it through a pre-heated 0.22 µm PTFE membrane filter to remove the solid urea and amine byproducts.

  • Controlled Cooling: Transfer the filtrate to a crystallizer. Cool the solution at a controlled rate of 0.5°C/min down to 5°C.

    • Self-Validation Check: Nucleation should spontaneously occur at ~45°C. If the solution reaches 30°C without clouding, add 1% w/w pure seed crystals to force nucleation.

  • Isolation & Vacuum Drying: Filter the purified crystals under an inert nitrogen blanket. Dry in a vacuum oven at 40°C, <10 mbar, for 24 hours.

  • Final QC Validation: Perform a Karl Fischer (KF) titration on a 100 mg sample. The batch is only validated for use if the water content is < 0.5% w/w.

Recrystallization S1 Step 1: Dissolve in Anhydrous EtOH S2 Step 2: Azeotropic Distillation with Toluene S1->S2 Removes bulk water S3 Step 3: Hot Filtration (Remove Urea/Insolubles) S2->S3 Concentrates solution S4 Step 4: Controlled Cooling (0.5°C/min to 5°C) S3->S4 Initiates nucleation S5 Step 5: Vacuum Drying (40°C, <10 mbar, 24h) S4->S5 Isolates pure crystals QC QC Check: KF Titration Water < 0.5% S5->QC Validates dryness

Fig 2. Self-validating azeotropic recovery and recrystallization workflow for degraded salts.

Section 4: Storage and Handling Systems

Q4: What is the recommended self-validating storage system to guarantee long-term stability?

Never store hygroscopic guanidine salts in standard screw-cap polymer bottles, as moisture vapor transmission rates (MVTR) through plastics will eventually lead to deliquescence. Implement the following Binary Validation Storage System :

  • Primary Containment: Place the lyophilized or vacuum-dried salt into a clear, Type I borosilicate glass vial. Seal with a PTFE-lined crimp cap.

  • Secondary Containment (The Micro-Environment): Place the glass vial inside an opaque aluminum foil-laminated pouch (which has an MVTR of absolute zero).

  • Active Desiccation & Monitoring: Inside the pouch, alongside the vial, insert:

    • One 5g indicating silica gel packet.

    • One 3-spot Humidity Indicator Card (HIC) calibrated for 10%-20%-30% RH.

  • The Self-Validation Loop: Heat-seal the pouch. Before a researcher uses the API, they must cut open the pouch and immediately inspect the HIC.

    • GO: If the 10% spot is blue, the internal environment remained perfectly dry. The API is safe to use.

    • NO-GO: If the 10% spot has turned pink, the seal was compromised. The API must be quarantined and subjected to the recovery protocol (Section 3) before use.

References
  • Gazagnaire, E., Helminen, J., Almeida, T. G., Heinonen, P., Metsälä, M., Kurten, T., & Kilpeläinen, I. (2025). Stability of bicyclic guanidine superbases and their salts in water. RSC Advances. National Center for Biotechnology Information (PMC). URL: [Link]

  • Güthner, T., Mertschenk, B., & Schulz, B. (2006). Guanidine and Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. Wiley Online Library. URL: [Link]

  • Ningxia Darong Industry and Trade Group Co Ltd. (2020). Purification method of pharmaceutical grade guanidine hydrochloride. Chinese Patent CN111302951A. Patsnap.
Optimization

Technical Support Center: Phenylethylguanidine Synthesis &amp; Byproduct Mitigation

Welcome to the Synthesis Support Portal. This guide is engineered for researchers and drug development professionals seeking to optimize the guanidinylation of phenylethylamine (PEA).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Portal. This guide is engineered for researchers and drug development professionals seeking to optimize the guanidinylation of phenylethylamine (PEA). Traditional methods often suffer from poor atom economy, harsh conditions, and complex byproduct profiles. This center provides mechanistic insights, diagnostic troubleshooting, and field-proven standard operating procedures (SOPs) to ensure high-yield, high-purity phenylethylguanidine (PEG) synthesis.

Module 1: Knowledge Base & Mechanistic FAQs

Q1: Why does direct guanidinylation of phenylethylamine with cyanamide result in complex byproduct mixtures? A: Cyanamide is a classical but highly reactive reagent. Under the elevated temperatures required for its reaction with primary amines, cyanamide readily polymerizes into dicyandiamide[1]. This intermediate reacts with phenylethylamine to form biguanides instead of the target monoguanidine. Furthermore, localized concentration gradients can lead to the formation of melamines and irreversible amine degradation[1]. Modern protocols bypass this by utilizing pre-activated, protected amidine sources[2].

Q2: How do I eliminate the formation of methyl mercaptan during synthesis? A: The generation of toxic and volatile methyl mercaptan is a stoichiometric inevitability when using S-methylisothiourea as the guanidinylating agent[3]. To eliminate this hazard and the associated purification challenges, switch your reagent to 1H-pyrazole-1-carboxamidine hydrochloride. In this reaction, the leaving group is the inert, highly water-soluble 1H-pyrazole, which can be easily removed during a standard aqueous workup[3].

Q3: What causes over-alkylation (N,N'-disubstituted guanidines), and how does reagent choice prevent it? A: An unprotected guanidine product is often more nucleophilic and basic than the starting phenylethylamine. If unprotected reagents are used, the newly formed phenylethylguanidine can react with another equivalent of the electrophile. By utilizing a reagent with strongly electron-withdrawing protecting groups—such as N,N'-di-Boc-N''-triflylguanidine (Goodman's reagent)—the electron density of the resulting guanidine core is depleted[2]. This renders the intermediate non-nucleophilic, strictly halting the reaction at mono-guanidinylation[2].

Q4: How does the choice of base influence byproduct formation when using coupling reagents? A: When guanidinium-based coupling reagents (like HATU or HBTU) are used, unwanted guanylation of the amine can occur as a competing side reaction. The extent of this byproduct formation is highly dependent on the base. Triethylamine (TEA) promotes guanylated byproducts, whereas switching to a sterically hindered base like 2,6-lutidine or carefully controlling N,N-Diisopropylethylamine (DIPEA) equivalents suppresses intermolecular competition and minimizes these side reactions[4].

Module 2: Diagnostics & Troubleshooting Matrix

Use this matrix to identify the root cause of experimental failures and implement immediate corrective actions.

Observed IssueMechanistic Root CauseCorrective Action / Solution
Persistent Primary Amine on TLC Poor electrophilicity of the guanidinylating agent or premature hydrolysis.Switch to a highly reactive triflyl-activated reagent (e.g., Goodman's reagent). Ensure anhydrous CH₂Cl₂ is used[2].
Formation of Biguanides Thermal polymerization of cyanamide into dicyandiamide[1].Abandon cyanamide. Perform early-stage direct guanidinylation at ambient temperature using protected amidines[2].
N,N'-Disubstituted Byproducts Unprotected guanidine product outcompetes starting amine for the electrophile.Utilize N,N'-di-Boc or di-Cbz protected guanidinylating agents to deactivate the intermediate[2].
Incomplete Deprotection Insufficient acid concentration or steric shielding of the Boc groups.Increase cleavage time to 2 hours using 50% Trifluoroacetic acid (TFA) in CH₂Cl₂, or use 4M HCl in dioxane[2].

Module 3: Data Center

Quantitative Comparison of Guanidinylating Agents for Phenylethylamine

The following table summarizes the efficiency and byproduct risks associated with various reagents used for synthesizing phenylethylguanidine.

Guanidinylating AgentLeaving Group / ByproductTypical Yield (%)Primary Byproduct RiskReaction Conditions
Cyanamide None (Addition reaction)35 - 50%Biguanides, MelaminesReflux, Aqueous/Ethanol, Harsh
S-Methylisothiourea Methyl mercaptan (Toxic gas)60 - 75%Over-alkylationReflux, Base required
1H-Pyrazole-1-carboxamidine 1H-Pyrazole (Water soluble)80 - 90%Minimal (Trace unreacted)Ambient Temp, DIPEA, Mild
N,N'-di-Boc-N''-triflylguanidine Trifluoromethanesulfonamide90 - 98%None (Self-terminating)Ambient Temp, CH₂Cl₂, Fast

Module 4: Standard Operating Procedure (SOP)

Optimized Protocol: Direct Early-Stage Guanidinylation using Goodman's Reagent

This protocol describes a self-validating system for the synthesis of phenylethylguanidine, ensuring quantitative conversion while eliminating over-alkylation[2].

Phase 1: Reaction Setup

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon).

  • Dissolve 1.0 equivalent (e.g., 5.0 mmol) of pure phenylethylamine in 25 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Add 1.5 equivalents (7.5 mmol) of N,N-Diisopropylethylamine (DIPEA) to the solution.

Phase 2: Guanidinylation 4. Slowly add 1.0 equivalent (5.0 mmol) of N,N'-di-Boc-N''-triflylguanidine (Goodman's reagent) to the stirring solution at room temperature. 5. Allow the reaction to stir for 12–24 hours.

  • Self-Validation Check: Monitor the reaction via TLC. Use a Ninhydrin stain; the complete disappearance of the purple/pink spot indicates total consumption of the primary amine.

Phase 3: Workup and Purification 6. Quench the reaction by adding 20 mL of 2M aqueous NaHSO₄. 7. Transfer to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 × 15 mL). 8. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected phenylethylguanidine.

Phase 4: Acidic Deprotection 9. Dissolve the crude protected intermediate in 10 mL of CH₂Cl₂ and cool to 0 °C. 10. Dropwise, add 10 mL of Trifluoroacetic acid (TFA) to create a 50% v/v solution. Stir for 2 hours at room temperature[2]. 11. Concentrate the solution under a stream of N₂. 12. Precipitate the final phenylethylguanidine TFA salt by adding ice-cold diethyl ether. Filter and dry under a high vacuum.

  • Self-Validation Check: Perform a Sakaguchi test on the final white solid. A deep red complex confirms the presence of the free, unprotected guanidine moiety.

Module 5: Workflow Visualization

Workflow PEA Phenylethylamine (Starting Material) Reaction Nucleophilic Addition & Elimination PEA->Reaction Agent Guanidinylating Agent (e.g., Goodman's Reagent) Agent->Reaction Base Base / Solvent (DIPEA / CH2Cl2) Base->Reaction Intermediate Boc-Protected Phenylethylguanidine Reaction->Intermediate Optimized Pathway Byproduct1 Biguanides / Melamines (Harsh Conditions) Reaction->Byproduct1 Excess Cyanamide Byproduct2 N,N'-Disubstituted Guanidines (Over-alkylation) Reaction->Byproduct2 Unprotected Amidine Deprotection Acidic Cleavage (TFA or HCl) Intermediate->Deprotection Product Phenylethylguanidine (Target Product) Deprotection->Product

Fig 1: Phenylethylguanidine synthesis workflow highlighting optimized pathways vs. byproduct formation.

References

  • Malmberg, C. E., & Chamberland, S. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments.[Link]

  • Aho, J. A. S., Mannisto, J. K., Mattila, S. P. M., Hallamaa, M., & Deska, J. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.[Link]

  • Tsubokura, K., et al. (2014). Guanidine synthesis by guanylation. Synlett, 25, 1302-1306. Organic Chemistry Portal.[Link]

  • Sugino, K., Shirai, K., & Aoyagi, K. (1942). Synthesis of Guanidine Compounds by the Cyanamide Condensation Method I. Bulletin of the Chemical Society of Japan.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Catalyst Poisoning with 1-(1-Phenylethyl)guanidine

Welcome to the Advanced Technical Support Center. This resource is designed for researchers, synthetic chemists, and drug development professionals encountering catalyst deactivation when utilizing 1-(1-Phenylethyl)guani...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This resource is designed for researchers, synthetic chemists, and drug development professionals encountering catalyst deactivation when utilizing 1-(1-Phenylethyl)guanidine in transition-metal-catalyzed workflows (e.g., cross-couplings, hydrogenations, and C–H functionalizations).

Below, you will find a diagnostic overview, mechanistic FAQs, comparative data, and self-validating experimental protocols to rescue your catalytic reactions.

Diagnostic Overview: Recognizing Catalyst Poisoning

Before troubleshooting, it is critical to confirm that your reaction failure is indeed caused by catalyst poisoning. When 1-(1-Phenylethyl)guanidine is introduced to a catalytic system, look for the following self-validating visual and kinetic cues:

  • Visual Symptom: The reaction mixture rapidly transitions from a homogeneous yellow/orange solution to an opaque black suspension.

  • Physical Symptom: Formation of a fine, insoluble black precipitate on the walls of the reaction vessel (e.g., "Palladium black").

  • Kinetic Symptom: The reaction stalls completely at <5% conversion, with starting materials remaining unconsumed despite extended heating.

Mechanistic FAQs: The "Why" Behind the Failure

Q1: Why does 1-(1-Phenylethyl)guanidine poison my palladium or ruthenium catalyst so aggressively? A1: The poisoning is a direct result of the molecule's extreme basicity and nucleophilicity. Guanidines are classified as organosuperbases, with the resonance stabilization of their conjugate acids yielding a pKa of approximately 13.6[1]. The highly electron-rich imine and amine nitrogens act as potent N-donor ligands. They outcompete your designed ligands (e.g., phosphines) and strongly coordinate to the transition metal center, forming highly stable, catalytically dead chelate complexes[2]. Furthermore, this intense electron donation can force the premature reduction of the metal center (e.g., Pd(II) to Pd(0)), causing it to aggregate into inactive metallic nanoparticles[3].

Q2: Can I overcome this by simply increasing the catalyst loading from 5 mol% to 20 mol%? A2: No. Increasing catalyst loading is a flawed, brute-force approach. Because 1-(1-Phenylethyl)guanidine binds stoichiometrically to the metal, you will simply consume the expensive catalyst until the guanidine is fully sequestered. This leads to severe metal contamination in your final active pharmaceutical ingredient (API) and ruins the atom economy of the process.

Q3: I cannot alter my final target molecule. What are the most scientifically sound mitigation strategies? A3: You must alter the electronic or steric environment of the guanidine temporarily or spatially. The three proven strategies are:

  • Electronic Deactivation (Protecting Groups): Converting the guanidine to a tert-butoxycarbonyl (Boc) derivative. The Boc group's carbonyl strongly pulls the nitrogen lone pair into its π -system via resonance, drastically reducing its ability to coordinate to the metal[3].

  • Protonation (Salt Formation): Utilizing the HCl or TFA salt of the guanidine. Protonation ties up the lone pair, preventing coordination. However, this is only viable if your catalytic cycle does not require a basic environment.

  • Steric Exclusion: Employing highly hindered pre-catalysts (e.g., Buchwald G3/G4 palladacycles) that create a steric shield around the active metal center, preventing the bulky 1-(1-Phenylethyl)guanidine from binding[4].

Mechanistic Pathway Visualization

G cluster_0 Pathway A: Catalyst Poisoning (Unprotected) cluster_1 Pathway B: Successful Catalysis (Protected) G1 1-(1-Phenylethyl)guanidine (Free Base) M1 Active Transition Metal (e.g., Pd, Ru, Rh) G1->M1 Strong N-coordination P1 Catalyst Deactivation (Metal Black / Chelate) M1->P1 Reduction/Blocking G2 Boc-Protected Guanidine (or HCl Salt) M2 Active Transition Metal (e.g., Pd, Ru, Rh) G2->M2 Weak/No Coordination P2 Catalytic Turnover (Target Product) M2->P2 Substrate Activation

Mechanistic pathways of catalyst poisoning by free guanidines versus successful protected catalysis.

Quantitative Data: Strategy Comparison

The following table summarizes the quantitative impact of various mitigation strategies on a standard Palladium-catalyzed Suzuki-Miyaura cross-coupling utilizing 1-(1-Phenylethyl)guanidine as a substrate.

Mitigation StrategyCatalyst SystemSubstrate StateAvg. Yield (%)Visual Observation of Catalyst State
Unprotected (Control) Pd(OAc)₂ / PPh₃Free Base< 5%Rapid formation of black precipitate (Pd black).
Salt Formation Pd(dppf)Cl₂HCl Salt45–60%Solution remains homogeneous; sluggish kinetics.
Steric Shielding Pd G3-XPhosFree Base65–75%Yellow/Orange solution; moderate conversion.
Electronic Deactivation Pd(OAc)₂ / PPh₃N-Boc Protected> 90% Clear catalytic turnover; no precipitation[3].

Self-Validating Experimental Protocol: The Boc-Protection Route

Because electronic deactivation is the most robust solution[3], we recommend transiently protecting 1-(1-Phenylethyl)guanidine prior to the catalytic step. This protocol includes a self-validating analytical checkpoint to ensure expensive catalysts are not wasted.

Phase 1: Protection of 1-(1-Phenylethyl)guanidine

Causality: Di-tert-butyl dicarbonate (Boc₂O) reacts with the nucleophilic nitrogens of the guanidine. The resulting carbamate delocalizes the nitrogen lone pair, eliminating its ability to act as a catalyst poison.

  • Dissolve 1-(1-Phenylethyl)guanidine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL) under an inert atmosphere.

  • Add Triethylamine (TEA, 2.5 equiv) and cool the mixture to 0 °C using an ice bath.

  • Slowly add Boc₂O (2.2 equiv) dissolved in DCM (10 mL) dropwise over 15 minutes.

  • Remove the ice bath and stir at room temperature for 12 hours.

  • Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

Phase 2: Analytical Validation (Critical Checkpoint)

Causality: Unprotected guanidines possess free N-H groups that react with Ninhydrin to form Ruhemann's purple. A successful di-Boc protection removes these reactive sites, rendering the stain colorless.

  • Spot the crude product alongside the starting 1-(1-Phenylethyl)guanidine on a Silica TLC plate.

  • Elute using a suitable solvent system (e.g., 9:1 DCM:MeOH).

  • Dip the plate in a Ninhydrin stain solution and heat gently.

  • Validation: The starting material will stain deep purple/pink. Your product spot must remain colorless or faint yellow. If a strong purple spot remains at the product baseline, protection is incomplete. Do not proceed to catalysis; re-subject to Phase 1.

Phase 3: Catalytic Workflow
  • Introduce the validated, Boc-protected 1-(1-Phenylethyl)guanidine to your standard transition-metal-catalyzed workflow (e.g., Pd-catalyzed cross-coupling or Ru-catalyzed hydrogenation).

  • Observe the reaction visually: The solution should maintain the characteristic color of the active catalyst complex (usually yellow, orange, or red) without precipitating black nanoparticles.

Phase 4: Deprotection
  • Isolate the functionalized, protected intermediate via column chromatography.

  • Dissolve the intermediate in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA) at 0 °C.

  • Stir for 2 hours at room temperature to cleave the Boc groups, then concentrate in vacuo to yield the final functionalized 1-(1-Phenylethyl)guanidine as a TFA salt.

Experimental Workflow Visualization

G Step1 1. Protection Phase React 1-(1-Phenylethyl)guanidine with Boc2O Step2 2. Analytical Validation Confirm loss of basicity via TLC/Ninhydrin Step1->Step2 Step3 3. Catalytic Workflow Introduce Pd/Ru Catalyst & Cross-Coupling Partners Step2->Step3 Step4 4. Deprotection Phase Cleave Boc group using TFA in DCM Step3->Step4 Step5 5. Product Isolation Neutralize and extract final functionalized guanidine Step4->Step5

Step-by-step experimental workflow for protecting guanidines prior to transition-metal catalysis.

References

  • BenchChem Technical Support Team.Technical Support Center: Catalyst Management in the Presence of 1,4,5,6-Tetrahydropyrimidin-2-amine. BenchChem.
  • Dalton, T. et al.Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules.
  • Ishikawa, T.
  • Alonso-Moreno, C. et al.Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, RSC Publishing.
  • Saha, S. et al.Utilization of Guanidine-Based Ancillary Ligands in Arene–Ruthenium Complexes for Selective Cytotoxicity.

Sources

Optimization

Technical Support Center: Stabilization &amp; Handling of Guanidine Free Base

Welcome to the Advanced Reagents Support Center. As a Senior Application Scientist, I frequently consult with researchers whose syntheses have failed due to the mishandling of guanidine free base.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Reagents Support Center. As a Senior Application Scientist, I frequently consult with researchers whose syntheses have failed due to the mishandling of guanidine free base. Unlike its stable salt counterparts, the isolated free base is notoriously difficult to store and handle.

This guide abandons generic advice to instead dissect the thermodynamic causality of its degradation. Below, you will find troubleshooting FAQs, quantitative stability data, and a field-proven, self-validating protocol for generating and stabilizing this highly reactive compound.

Module 1: Core Causality & Degradation Mechanisms

Q: Why does my isolated guanidine free base degrade so rapidly on the benchtop? A: The instability is driven by its extreme basicity. With a pKa of approximately 13.6, guanidine is one of the strongest organic bases known (1)[1]. This high electron density makes it a powerful nucleophile that rapidly attacks atmospheric carbon dioxide (CO 2​ ) to form guanidinium carbonate. Furthermore, the free base is highly hygroscopic; atmospheric moisture initiates a rapid hydrolysis cascade that cleaves the imine bond, yielding urea and ammonia (2)[2].

DegradationPathway Guanidine Guanidine Free Base (Highly Reactive, pKa 13.6) Carbonate Guanidinium Carbonate (Inactive Salt) Guanidine->Carbonate Acid-Base Reaction Urea Urea + Ammonia (Hydrolysis Products) Guanidine->Urea Hydrolysis CO2 Atmospheric CO2 CO2->Carbonate H2O Atmospheric Moisture H2O->Urea

Chemical degradation pathways of guanidine free base via atmospheric exposure.

Module 2: Troubleshooting Storage Failures

Q: I stored my guanidine free base in a standard desiccator, but it still turned into a crusty, insoluble mass. What went wrong? A: Standard desiccation only removes moisture (H 2​ O), which prevents hydrolysis. It does not remove atmospheric CO 2​ . The crusty, insoluble mass you observed is guanidinium carbonate. To arrest this pathway, storage must be strictly anaerobic and CO 2​ -free—ideally in a sealed Schlenk flask backfilled with Argon, or inside a high-purity glovebox (<1 ppm O 2​ /H 2​ O).

Q: Can I prepare an aqueous stock solution of the free base for long-term use? A: Absolutely not. Guanidine free base is thermodynamically unstable in water. Even in a perfectly sealed container devoid of CO 2​ , the presence of water will drive spontaneous hydrolysis into urea over a period of 48-72 hours (2)[2]. If a liquid format is mandatory, use anhydrous alcohols (methanol or ethanol) and store at -20°C under Argon.

Quantitative Data: Storage Conditions vs. Usable Lifespan

To guide your experimental planning, refer to the empirical stability data below:

Storage EnvironmentAtmosphereTemperatureEstimated Usable LifespanPrimary Degradant
Benchtop (Solid)Ambient Air20°C< 1 HourGuanidinium Carbonate
Desiccator (Solid)Dry Air20°C24 - 48 HoursGuanidinium Carbonate
Aqueous SolutionN/A20°C2 - 3 DaysUrea & Ammonia
Anhydrous MethanolArgon-20°C1 - 2 WeeksTrace Urea
Solid (Glovebox)Argon (<1 ppm O 2​ /H 2​ O)-20°C3 - 6 MonthsNone (Stable)

Module 3: Field-Proven Protocol: In Situ Generation & Handling

Because isolating and storing the free base is fraught with yield-destroying degradation, the gold standard in pharmaceutical development is in situ generation from stable salts immediately prior to use (3,4)[3][4].

Causality Check: Why use a salt? Guanidine hydrochloride is indefinitely stable at room temperature because the basic imine nitrogen is already protonated, rendering it unreactive to CO 2​ and moisture.

Step-by-Step Methodology

Self-Validating System: This protocol uses the precipitation of sodium chloride (NaCl) as a visual indicator. If the solution remains completely clear upon base addition, your alkoxide has degraded or your solvent is wet.

  • Glassware Preparation: Dry a two-neck round-bottom flask and a Schlenk filter in an oven at 120°C overnight. Assemble hot and purge with Argon for 15 minutes.

  • Salt Suspension: Add 1.0 equivalent of anhydrous Guanidine Hydrochloride (e.g., 5.0 mmol, 480 mg) to the flask. Suspend in 5.0 mL of anhydrous methanol (or ethanol) under continuous Argon flow.

  • Base Addition: Slowly inject 0.95 equivalents of Sodium Methoxide (NaOMe) solution (e.g., 25% w/w in MeOH) via syringe (3)[3].

    • Expert Insight: We deliberately use a slight deficit (0.95 eq) of the alkoxide base. Excess strong base can trigger unwanted side reactions (like transesterification or epimerization) in your downstream nucleophilic coupling steps.

  • Activation & Precipitation: Stir the mixture vigorously at room temperature for 30 minutes. A dense white precipitate of NaCl will form, confirming the successful deprotonation of the guanidinium ion.

  • Filtration: Filter the suspension through a dry Celite pad using Schlenk filtration techniques to avoid atmospheric exposure.

  • Utilization/Storage: The resulting clear filtrate is a standardized solution of pure guanidine free base. Use it immediately in your reactor, or transfer it to a sealed, Argon-flushed ampoule for storage at -20°C (maximum 7 days).

InSituWorkflow Start Guanidine HCl (Stable Salt) Reaction Stir 30 min under Argon (Visual cue: NaCl precipitates) Start->Reaction Base Add 0.95 eq NaOMe (Alkoxide Base) Base->Reaction Solvent Anhydrous MeOH (Solvent) Solvent->Reaction Filtration Schlenk Filtration (Remove NaCl salts) Reaction->Filtration Product Pure Guanidine Free Base (In Solution) Filtration->Product Storage Immediate Use OR Store at -20°C under Argon Product->Storage

Workflow for the in situ generation and stabilization of guanidine free base.

References

  • Title: Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids Source: MDPI Marine Drugs URL
  • Title: US8541448B2 - Compounds and methods for inhibiting NHE-mediated antiport in the treatment of disorders associated with fluid retention or salt overload and gastrointestinal tract disorders Source: Google Patents URL
  • Title: EP0100901A2 - Hair relaxer Source: Google Patents URL
  • Source: PMC (National Institutes of Health)

Sources

Reference Data & Comparative Studies

Validation

Spectral Validation of 1-(1-Phenylethyl)guanidine: A Comparative NMR Guide

The Analytical Challenge: Validating the Guanidine Pharmacophore In drug development, the guanidine functional group is a privileged pharmacophore due to its high basicity (pKa ~13.5) and ability to form robust bidentate...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Validating the Guanidine Pharmacophore

In drug development, the guanidine functional group is a privileged pharmacophore due to its high basicity (pKa ~13.5) and ability to form robust bidentate hydrogen bonds with biological targets. However, synthesizing and validating chiral guanidines like 1-(1-Phenylethyl)guanidine presents distinct analytical challenges. Distinguishing the final product from its primary precursor (1-phenylethylamine) or achiral homologs (such as benzylguanidine) requires rigorous Nuclear Magnetic Resonance (NMR) spectral profiling.

As a Senior Application Scientist, I frequently observe that standard NMR protocols fail to capture the nuances of guanidinium salts. This guide objectively compares the spectral performance of 1-(1-Phenylethyl)guanidine against alternative structures and establishes a self-validating protocol to ensure absolute structural confidence.

Causality in Experimental Design (E-E-A-T)

Do not treat NMR acquisition as a passive step; every parameter must be intentionally selected based on the molecule's physicochemical properties.

  • Solvent Selection (The Solubility Imperative): Guanidines are almost exclusively isolated as protonated salts (e.g., hydrochlorides, nitrates). Attempting to dissolve these in non-polar solvents like CDCl₃ leads to poor signal-to-noise ratios and missing quaternary carbon peaks. DMSO-d₆ is the mandatory solvent choice. Beyond solubility, DMSO-d₆ slows the quadrupolar relaxation and chemical exchange of the guanidinium NH protons, allowing them to be observed as broad singlets, whereas they would rapidly exchange and disappear in D₂O[1].

  • Relaxation Delay (D1) in ¹³C-NMR: The most critical diagnostic peak for guanylation is the quaternary C=N carbon. Because this carbon lacks attached protons, it experiences a weak Nuclear Overhauser Effect (NOE) and has a exceptionally long T₁ relaxation time. Increasing the relaxation delay (D1) to 2–3 seconds is a causal necessity to ensure this peak is detected above the baseline noise.

Comparative Spectral Profiling: Product vs. Alternatives

To confirm successful synthesis, we benchmark 1-(1-Phenylethyl)guanidine against its direct precursor and a common achiral alternative. The primary validation metric is the downfield shift of the methine (CH) proton, driven by the strong electron-withdrawing nature of the newly formed guanidinium cation.

Table 1: Diagnostic NMR Metrics for Guanidine Derivatives
Compound¹H-NMR Diagnostic Peaks (ppm)¹³C-NMR Diagnostic Peaks (ppm)Structural & Spectral Advantage
1-(1-Phenylethyl)guanidine (Target)4.69 (q, 1H, CH) 1.37 (d, 3H, CH₃)~157.0 (C=N) 51.0 (CH)Chiral center provides stereospecific target engagement; clear methine shift confirms guanylation[2].
1-Phenylethylamine (Precursor)4.07 (q, 1H, CH) 1.37 (d, 3H, CH₃)147.3 (Ar-C ipso)50.8 (CH)Lacks the highly deshielded C=N carbon; methine proton is significantly more shielded[3].
Benzylguanidine (Achiral Alternative)4.30 - 4.57 (d/s, 2H, CH₂)~157.5 (C=N)45.0 (CH₂)Achiral analog; lacks the diagnostic quartet/doublet splitting pattern of the phenylethyl scaffold[4].

Note: Aromatic protons for all three compounds appear as complex multiplets between 7.19 and 7.40 ppm and are not primary diagnostic markers.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, utilize the following step-by-step methodology. This protocol is designed as a self-validating system —if the internal integration checks fail, the sample is compromised.

Phase 1: Sample Preparation
  • Weigh exactly 15–20 mg of the 1-(1-Phenylethyl)guanidine salt.

  • Dissolve the sample in 0.6 mL of high-purity DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Vortex for 30 seconds until complete optical clarity is achieved. Failure Mode: Any turbidity indicates inorganic salt carryover or incomplete protonation.

Phase 2: Spectrometer Acquisition Parameters
  • ¹H-NMR (500 MHz): Acquire 16 scans with a spectral width of 10 ppm. Set the relaxation delay (D1) to 2.0 seconds.

  • ¹³C-NMR (125 MHz): Acquire a minimum of 1024 scans with a spectral width of 250 ppm. Crucial: Set D1 to 3.0 seconds to capture the unprotonated C=N guanidine carbon[1].

Phase 3: The Integration Lock (Data Validation)
  • The Anchor: Set the integration of the aromatic multiplet (7.20–7.40 ppm) strictly to 5.00 .

  • Diagnostic Check 1: Locate the methine quartet at ~4.69 ppm. It must integrate to 1.00 ± 0.05. If a quartet appears at ~4.07 ppm, your sample is contaminated with unreacted 1-phenylethylamine[3].

  • Diagnostic Check 2: Locate the methyl doublet at ~1.37 ppm. It must integrate to 3.00 ± 0.05[2].

  • Carbon Confirmation: Verify the presence of the C=N peak at ~157.0 ppm in the ¹³C spectrum[1].

Workflow Visualization

The following diagram illustrates the logical sequence and validation gates of the NMR analytical workflow.

NMR_Workflow Sample 1. Sample Preparation 15-20 mg in DMSO-d6 Acquisition 2. NMR Acquisition 1H (16 scans) | 13C (1024 scans) Sample->Acquisition Complete Solvation HNMR 3A. 1H-NMR Validation Methine Shift: 4.69 ppm Integration: 1H Acquisition->HNMR Proton Channel CNMR 3B. 13C-NMR Validation Quaternary C=N: ~157 ppm Acquisition->CNMR Carbon Channel Validation 4. Final Data Release Integration Ratio 5:1:3 Confirmed HNMR->Validation Pass CNMR->Validation Pass

Figure 1: Self-validating NMR acquisition and spectral validation workflow for guanidine derivatives.

References

  • University of Groningen Copper(II) Nitrate-(±)-1-Phenylethylamine Reagent Purity.[Link]

  • Instituto Superior Técnico / John Wiley & Sons A 99mTc(CO)3labeled benzylguanidine with persistent heart uptake.[Link]

  • PMC - National Institutes of Health Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs.[Link]

Sources

Comparative

HPLC Method Development for Purity Analysis of 1-(1-Phenylethyl)guanidine: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with highly polar, basic compounds. Purity analysis of 1-(1-Phenylethyl)guanidine presents a classic chromatographic challenge.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with highly polar, basic compounds. Purity analysis of 1-(1-Phenylethyl)guanidine presents a classic chromatographic challenge. The molecule possesses a distinctly dual nature: a lipophilic phenyl ring coupled with a highly basic, polar guanidine moiety (pKa ~13).

Because the guanidine group remains permanently protonated across the entire standard HPLC pH range (pH 2–10), traditional reversed-phase methodologies often fail. This guide objectively compares standard Reversed-Phase (RP-HPLC), Ion-Pairing (IP-RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC) to establish a self-validating, robust protocol for purity analysis.

The Mechanistic Challenge: Why Standard C18 Fails

When analyzing 1-(1-Phenylethyl)guanidine on a standard C18 silica column, the cationic guanidinium group interacts with deprotonated residual silanols ( Si−O− ) on the silica backbone. This secondary ion-exchange interaction suffers from slow desorption kinetics, resulting in severe peak tailing, unpredictable retention shifts, and poor resolution from structurally similar impurities[1].

To achieve a self-validating analytical system, the chosen method must independently control both the hydrophobic partitioning of the phenyl ring and the electrostatic interactions of the guanidine group.

MethodSelection Molecule 1-(1-Phenylethyl)guanidine (pKa ~13, LogP ~1.2) RP Standard C18 Reversed-Phase Molecule->RP Initial Trial IP Ion-Pairing RP-HPLC RP->IP Poor Retention, Tailing HILIC HILIC (Amide/Silica) RP->HILIC High Polarity MMC Mixed-Mode (RP/Cation-Exchange) RP->MMC Dual Nature (Hydrophobic + Basic) Result1 Sub-optimal IP->Result1 MS Incompatible Result2 Acceptable HILIC->Result2 Moderate Retention Result3 Best Choice MMC->Result3 Optimal Resolution & MS Compatible

Caption: Logical decision tree for selecting the optimal HPLC method for guanidine derivatives.

Methodology Comparison & Performance Data

We evaluated four distinct chromatographic strategies for the purity analysis of 1-(1-Phenylethyl)guanidine spiked with common synthetic impurities (e.g., 1-phenylethylamine and dicyandiamide).

A. Standard Reversed-Phase (C18)

Relies solely on hydrophobic partitioning. Due to the high polarity of the charged guanidine group, the molecule elutes near the void volume with unacceptable tailing[2].

B. Ion-Pairing RP-HPLC (IP-RP)

Utilizes anionic surfactants (e.g., sodium heptanesulfonate). The lipophilic tail embeds into the C18 stationary phase, while the anionic head pairs with the guanidinium ion, effectively neutralizing its charge and increasing its apparent hydrophobicity. While this resolves the tailing issue, the non-volatile ion-pair reagents suppress ionization, rendering the method incompatible with Mass Spectrometry (LC-MS)[3].

C. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC partitions the polar guanidine into a water-enriched layer on the stationary phase[4]. While excellent for highly polar persistent organic compounds[5], the hydrophobic phenyl ring of 1-(1-Phenylethyl)guanidine disrupts ideal HILIC partitioning, leading to moderate retention and broader peak shapes compared to pure aliphatic guanidines.

D. Mixed-Mode Chromatography (MMC)

MMC offers the most elegant solution by covalently bonding both alkyl chains and cation-exchange groups to the silica surface[6]. This provides orthogonal, dual-retention mechanisms. The hydrophobic phenyl ring partitions into the alkyl chain, while the guanidinium ion interacts electrostatically with the cation-exchange group. This allows the use of volatile buffers (e.g., ammonium formate), ensuring perfect MS compatibility and sharp peak symmetry[6].

Quantitative Performance Comparison
MethodologyRetention Factor ( k′ )Peak Symmetry ( As​ )MS CompatibilityResolution ( Rs​ ) from ImpuritiesEquilibration Time
Standard C18 0.82.4 (Severe Tailing)Yes (Poor Sensitivity)< 1.010 mins
IP-RP (Heptanesulfonate) 4.51.1 (Excellent)No (Ion Suppression)3.245 mins
HILIC (Amide) 2.11.4 (Slight Tailing)Yes1.830 mins
Mixed-Mode (RP/CX) 5.2 1.05 (Excellent) Yes 4.1 15 mins

Mechanistic Deep Dive: Mixed-Mode Chromatography

To understand why MMC outperforms alternative methods, we must look at the causality behind the retention. In MMC, retention is not a single variable but a tunable equation: Retention = Hydrophobic Interaction + Electrostatic Interaction.

By adjusting the acetonitrile concentration, you control the retention of the phenyl ring. By adjusting the buffer concentration (ionic strength) and pH, you control the retention of the guanidine moiety. This orthogonal control allows for the baseline separation of 1-(1-Phenylethyl)guanidine from closely related degradants that might share the same hydrophobicity but differ slightly in basicity.

Mechanism cluster_StationaryPhase Mixed-Mode Stationary Phase Analyte 1-(1-Phenylethyl)guanidine (Cationic + Hydrophobic) Alkyl Alkyl Chain (C18) Hydrophobic Interaction Analyte->Alkyl Phenyl Ring Anion Carboxylate/Sulfonate Electrostatic Attraction Analyte->Anion Guanidinium Ion

Caption: Dual-retention mechanism of Mixed-Mode Chromatography for 1-(1-Phenylethyl)guanidine.

Step-by-Step Experimental Protocols

Protocol A: Mixed-Mode LC-MS/MS Method (Recommended)

This method leverages a Reversed-Phase/Cation-Exchange (RP/CX) column to provide superior resolution and MS compatibility.

  • Column Selection: Primesep 100 or Acclaim Trinity P1 (150 mm × 4.6 mm, 3–5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.5 with Formic Acid. (The low pH ensures complete ionization of the cation-exchange groups on the column).

    • Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile/Water (90:10 v/v), pH 3.5.

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold to focus the polar moiety).

    • 2–12 min: Linear ramp to 60% B.

    • 12–15 min: Hold at 60% B (Elutes highly retained hydrophobic impurities).

    • 15–16 min: Return to 10% B.

    • 16–20 min: Re-equilibration.

  • Flow Rate & Temperature: 1.0 mL/min at 35°C.

  • Detection: UV at 210 nm (for routine purity % area) and ESI+ MS (for impurity identification).

Protocol B: Ion-Pairing RP-HPLC Method (Legacy Alternative)

Use this method strictly for UV-based purity assays where MMC columns are unavailable.

  • Column Selection: High-purity end-capped C18 (e.g., Waters XBridge or Phenomenex Luna, 150 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Sodium 1-Heptanesulfonate in Water. Adjust strictly to pH 3.0 using dilute Phosphoric Acid. Filter through a 0.22 µm membrane.

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0–15 min: Linear ramp from 20% B to 70% B.

    • 15–20 min: Hold at 70% B.

    • 20–21 min: Return to 20% B.

    • 21–35 min: Re-equilibration (Extended time required for ion-pair reagent to re-saturate the stationary phase).

  • Flow Rate & Temperature: 1.0 mL/min at 30°C.

  • Detection: UV at 210 nm. (Do not route to MS to prevent severe source contamination).

References

  • HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography Source: SIELC Technologies URL:[Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development Source: Analytical and Bioanalytical Chemistry (Ichihara, M., et al., 2023) URL:[Link]

  • Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances Source: Research Journal of Pharmacy and Technology URL:[Link]

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications Source: Fused-Core / MAC-MOD Analytical URL:[Link]

Sources

Validation

Mass spectrometry fragmentation patterns of 1-(1-Phenylethyl)guanidine

Analytical Strategies for 1-(1-Phenylethyl)guanidine: A Comparative Guide to Mass Spectrometry Platforms and Fragmentation Patterns Executive Summary 1-(1-Phenylethyl)guanidine is a structurally intriguing molecule that...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for 1-(1-Phenylethyl)guanidine: A Comparative Guide to Mass Spectrometry Platforms and Fragmentation Patterns

Executive Summary 1-(1-Phenylethyl)guanidine is a structurally intriguing molecule that merges a phenethylamine core with a highly basic guanidine moiety. In drug metabolism and pharmacokinetics (DMPK) and forensic toxicology, accurately identifying and quantifying this compound requires navigating specific mass spectrometry (MS) challenges. The primary hurdle is the molecule's propensity for in-source fragmentation, a well-documented phenomenon in phenethylamine derivatives[1].

This guide provides an objective comparison of Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS) platforms for analyzing 1-(1-Phenylethyl)guanidine. By dissecting its fragmentation mechanics and providing field-tested protocols, we aim to equip researchers with self-validating workflows for robust structural elucidation and quantification.

Mechanistic Deep Dive: Fragmentation Causality

Understanding the gas-phase behavior of 1-(1-Phenylethyl)guanidine during Electrospray Ionization (ESI) is critical for selecting the right precursor-to-product ion transitions.

The Protonation Site and Initial Cleavage With an exact mass of 163.1109 Da, the intact molecule readily forms a protonated precursor ion[M+H]+ at m/z 164.1188 in positive ESI mode. Protonation predominantly occurs at the highly basic imine nitrogen of the guanidine group.

Competing Fragmentation Pathways (CID) Upon Collision-Induced Dissociation (CID), the molecule exhibits three primary fragmentation routes:

  • Loss of Cyanamide (-42 Da): The guanidine group undergoes a characteristic neutral loss of cyanamide (NH₂CN), yielding a product ion at m/z 122.1. This leaves the protonated phenylethylamine core intact[2].

  • Formation of the Phenylethyl Cation (m/z 105.1): The most thermodynamically favored pathway involves the cleavage of the C-N bond between the chiral benzylic carbon and the guanidine nitrogen. This results in the loss of neutral guanidine (59 Da) and the formation of a highly stable phenylethyl cation [C₈H₉]+ at m/z 105.1. This transition (164 → 105) is the most robust for QqQ quantification.

  • In-Source Loss of Ammonia (-17 Da): Phenethylamine derivatives are notorious for losing NH₃ during ESI to form a stable spiro[2.5]octadienylium ion[1][3]. For 1-(1-Phenylethyl)guanidine, excessive capillary voltage or source temperature can prematurely drive this loss, generating an m/z 147.1 ion before the mass analyzer, thereby depleting the [M+H]+ signal[4].

Fragmentation M 1-(1-Phenylethyl)guanidine [M+H]+ m/z 164.1 F1 Phenylethylamine Cation [M+H - NH2CN]+ m/z 122.1 M->F1 Loss of Cyanamide (-42 Da) F2 Phenylethyl Cation [C8H9]+ m/z 105.1 M->F2 Loss of Guanidine (-59 Da) F3 Spiro[2.5]octadienylium Fragment m/z 147.1 M->F3 In-Source Loss of NH3 (-17 Da) F1->F2 Loss of NH3 (-17 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathways of 1-(1-Phenylethyl)guanidine.

Platform Comparison: QqQ vs. HRMS (Orbitrap/Q-TOF)

Choosing between QqQ and HRMS depends entirely on the analytical objective: absolute quantification in complex matrices (PK studies) versus structural elucidation (metabolite identification).

Table 1: Performance Comparison for 1-(1-Phenylethyl)guanidine Analysis

ParameterTriple Quadrupole (QqQ)High-Resolution MS (Q-TOF/Orbitrap)
Primary Application High-throughput Pharmacokinetics (PK)Metabolite ID & Structural Elucidation
Acquisition Mode Multiple Reaction Monitoring (MRM)Parallel Reaction Monitoring (PRM) / Full Scan
Target Transitions m/z 164.1 → 105.1 (Quantifier)m/z 164.1 → 122.1 (Qualifier)Exact mass: m/z 164.1188Fragments: 105.0704, 122.0969
Sensitivity (LOD) 0.5 - 1.0 pg/mL (Matrix dependent)5.0 - 10.0 pg/mL
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitude
Mass Accuracy Unit resolution (~0.7 Da FWHM)< 3 ppm mass error
In-Source Frag. Risk High (Requires careful source tuning)Moderate (Easier to identify via Full Scan)

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates specific chromatographic choices to suppress the unwanted in-source fragmentation of the phenethylamine moiety[3][4].

Step 1: Sample Preparation (Protein Precipitation) Causality: Guanidines are highly polar and can suffer from severe matrix effects (ion suppression) in plasma. Protein precipitation with acidified acetonitrile ensures high recovery while denaturing binding proteins.

  • Aliquot 50 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) solution (e.g., Phenformin-d5, 100 ng/mL). Self-Validation Check: The IS must co-elute closely with the analyte to accurately track and correct for matrix suppression.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: Chromatographic Separation Causality: Standard 0.1% formic acid can sometimes exacerbate the protonation-driven loss of NH₃ in phenethylamines[4]. Using a weaker acid modifier (e.g., 0.05% acetic acid) balances chromatographic peak shape with precursor ion stability.

  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.05% Acetic Acid.

  • Mobile Phase B: Acetonitrile + 0.05% Acetic Acid.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Step 3: MS Source Optimization (Crucial Step) Causality: High temperatures promote thermal degradation, while excessive capillary voltage imparts too much energy, causing the molecule to fragment before reaching the first quadrupole[4].

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: Lowered to 2.5 kV (down from a standard 3.5 kV) to minimize in-source fragmentation.

  • Source Temperature: 300°C (Avoid exceeding 350°C).

  • Collision Energy (CE): 15 eV for m/z 164 → 122 transition; 25 eV for m/z 164 → 105 transition.

Workflow cluster_platforms 4. Mass Spectrometry Platform Selection S1 1. Sample Prep: Protein Precipitation (Includes Internal Standard for Validation) S2 2. LC Separation: C18 Column (Weak Acid Modifier to Stabilize Precursor) S1->S2 S3 3. ESI+ Source Optimization (Low Capillary Voltage to Prevent NH3 Loss) S2->S3 QqQ Triple Quadrupole (QqQ) MRM: m/z 164.1 -> 105.1 High Sensitivity PK Analysis S3->QqQ HRMS High-Resolution MS (Q-TOF) PRM: Exact Mass 164.1188 Metabolite Identification S3->HRMS S5 5. Data Processing & Quantification (Matrix Effect & Recovery Calculation) QqQ->S5 HRMS->S5

Figure 2: Comparative LC-MS/MS analytical workflow for 1-(1-Phenylethyl)guanidine.

Conclusion

The mass spectrometric analysis of 1-(1-Phenylethyl)guanidine requires a delicate balance between achieving efficient ionization and preventing premature in-source fragmentation. While Triple Quadrupole systems remain the gold standard for high-sensitivity PK quantification utilizing the m/z 164 → 105 transition, HRMS platforms provide indispensable orthogonal data for structural elucidation, particularly when distinguishing the loss of cyanamide from isobaric interferences. By implementing weaker acid modifiers and carefully tuning ESI source parameters, researchers can establish highly reliable, self-validating analytical methods.

References

  • Nakanishi, K., et al. "In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters." Analytical Chemistry, ACS Publications. URL:[Link]

  • Nakanishi, K., et al. "Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples." Analytical Chemistry, ACS Publications. URL:[Link]

  • Kwon, S., et al. "Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)phenylacetic acid." Analytical Science & Technology, ResearchGate. URL:[Link]

Sources

Comparative

A Researcher's Guide to Infrared (IR) Spectroscopy for the Characterization of Guanidine Functional Groups

The guanidine functional group, and its protonated form, the guanidinium cation, are of paramount importance across the chemical and biological sciences. Found in the amino acid arginine, vital biomolecules like creatine...

Author: BenchChem Technical Support Team. Date: March 2026

The guanidine functional group, and its protonated form, the guanidinium cation, are of paramount importance across the chemical and biological sciences. Found in the amino acid arginine, vital biomolecules like creatine, and a range of pharmaceuticals, its unique Y-shaped delocalized π-electron system governs its high basicity and remarkable ability to form multiple hydrogen bonds.[1] These properties are central to molecular recognition, catalysis, and protein stability.

Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and powerful method to probe the vibrational modes of molecules, making it an indispensable tool for identifying and characterizing the guanidine moiety in diverse chemical environments.[1] This guide provides an in-depth comparison of the IR spectral features of guanidinium-containing compounds, detailed experimental protocols, and the fundamental principles required for accurate data interpretation.

The Vibrational Signature of the Guanidinium Cation

Unlike a simple amine or imine, the protonated guanidinium cation [C(NH₂)₃]⁺ possesses a unique electronic structure. The positive charge is not localized on a single atom but is delocalized across the central carbon and three nitrogen atoms. This resonance stabilization results in three equivalent C-N bonds with a bond order between a single and a double bond. This delocalization is the key to understanding its characteristic IR spectrum.[1][2]

The primary vibrational modes that constitute the fingerprint of the guanidinium group are:

  • N-H Stretching Vibrations (ν N-H): These appear as a series of strong, typically broad bands in the high-frequency region of the spectrum, approximately 3400-3100 cm⁻¹ . The breadth and exact position of these bands are highly sensitive to the extent and nature of hydrogen bonding within the crystal lattice or in solution.[2]

  • Asymmetric CN₃ Stretching (νₐₛ CN₃): This is arguably the most characteristic absorption of the guanidinium cation. It is an intense, sharp band appearing in the 1680-1630 cm⁻¹ region.[2] This vibration involves the asymmetric stretching of the entire CN₃ core and is a direct consequence of the delocalized π-system. Its high intensity and distinct position make it a primary diagnostic peak.

  • NH₂ Bending/Scissoring (δ NH₂): These bending vibrations are also prominent and typically occur in the 1650-1580 cm⁻¹ region.[2][3] Due to their proximity to the strong νₐₛ(CN₃) band, they often appear as a distinct peak or a shoulder on the main asymmetric stretching band.

The relationship between the guanidinium structure and its key IR absorptions can be visualized as a direct consequence of its electronic delocalization.

G cluster_structure Guanidinium Cation Structure cluster_ir Resulting IR Spectrum Structure [C(NH2)3]+ Cation (D3h Symmetry) Resonance Charge Delocalization (Y-shaped π-system) Structure->Resonance leads to NH_Stretch ν(N-H) Stretch ~3400-3100 cm⁻¹ Structure->NH_Stretch exhibits NH_Bend δ(NH2) Bending ~1650-1580 cm⁻¹ Structure->NH_Bend exhibits CN_Stretch νas(CN3) Asymmetric Stretch ~1680-1630 cm⁻¹ (Key Peak) Resonance->CN_Stretch causes intense

Caption: Experimental workflow for IR analysis of guanidinium compounds.

Conclusion

FTIR spectroscopy is a definitive technique for the characterization of the guanidine functional group. The strong, characteristic asymmetric stretch of the CN₃ core provides an unambiguous marker for its presence. By comparing the spectra of different guanidinium-containing molecules, such as simple salts and amino acids, researchers can gain deeper insights into the effects of the local chemical environment and hydrogen bonding. Adherence to rigorous, self-validating experimental protocols for either KBr pellet or ATR analysis is essential for obtaining high-quality, reliable data, empowering confident structural elucidation in drug development and materials science.

References

  • ResearchGate. (n.d.). Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study. Retrieved from [Link]

  • Kumar, S., & Rai, S. B. (2010). Spectroscopic studies of L-arginine molecule. Indian Journal of Pure & Applied Physics, 48, 25-30. Retrieved from [Link]

  • Kim, Y. S., Wang, J., & Hochstrasser, R. M. (2005). The identification of arginine residues in peptides by 2D-IR echo spectroscopy. The Journal of Physical Chemistry B, 109(15), 7511–7516. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) pure L-arginine (orange line). Retrieved from [Link]

  • Kutsenko, S. A., & Kornaukhova, M. A. (2019). IR spectrum of arginine: experimental research and molecular modeling. SPIE Digital Library. Retrieved from [Link]

  • Fabian, H., & Mäntele, W. (2003). IR spectra of cytochrome c denatured with deuterated guanidine hydrochloride show increase in beta sheet. Biopolymers, 72(3), 193-204. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR Sample Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Koleva, B. B., et al. (2017). Vibrational spectra of L-arginine nitrates. Journal of Molecular Structure, 1155, 330-337. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of polymeric guanidine derivatives. Retrieved from [Link]

  • Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra of guanidine and the PHMG oligomer obtained after polycondensation. Retrieved from [Link]

  • Zhang, N., et al. (2008). Theoretical calculation and vibrational spectral analysis of L-arginine trifluoroacetate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 663-668. Retrieved from [Link]

  • PIKE Technologies. (n.d.). Perfect Pellet Making. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Amino Acids by KBr Tablet Method. Retrieved from [Link]

  • NIST. (n.d.). Guanidinium chloride. NIST Chemistry WebBook. Retrieved from [Link]

  • Arumanayagam, T., & Ramasamy, P. (2017). Synthesis, Crystal Structure and Vibrational Spectral Analysis of Guanidinium Hydrogen L-aspartate Single Crystal. Journal of Physical Science, 28(1), 27-47. Retrieved from [Link]

  • Olori, A., Di Pietro, P., & Campopiano, A. (2019). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research, 4(11), 1-5. Retrieved from [Link]

Sources

Validation

Publish Comparison Guide: X-Ray Crystallography of 1-(1-Phenylethyl)guanidine Salts

Executive Summary 1-(1-Phenylethyl)guanidine is a highly versatile chiral building block and pharmaceutical intermediate. In solid-state chemistry and drug formulation, the choice of counterion (salt form) fundamentally...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1-Phenylethyl)guanidine is a highly versatile chiral building block and pharmaceutical intermediate. In solid-state chemistry and drug formulation, the choice of counterion (salt form) fundamentally alters the molecule's physicochemical properties, stability, and solubility. This guide provides an objective, data-driven comparison of the crystallographic behavior of various 1-(1-phenylethyl)guanidine salts. By analyzing their X-ray crystallography data, researchers can make informed decisions during salt screening and crystal engineering workflows.

Mechanistic Insights: The Guanidinium-Anion Interaction

To understand the crystallographic performance of 1-(1-phenylethyl)guanidine salts, one must first examine the causality behind their supramolecular assembly.

The guanidinium moiety is highly basic and remains protonated across a wide pH range. Structurally, it exhibits rigid planarity and "Y-delocalization," spreading the positive charge evenly across its three nitrogen atoms [1]. This planarity induces the axial arrangement of interacting anionic groups, maximizing stability through highly directional hydrogen bonding.

When comparing different salt forms, the primary differentiator is the hydrogen-bonding graph set. Guanidinium cations typically form robust bidentate interactions with oxo-anions (like nitrates, sulfates, and carboxylates), predominantly yielding the highly stable R22​(8) ring motif [1]. However, the spatial requirements of the chiral 1-phenylethyl group introduce steric bulk that forces the crystal lattice to adopt non-centrosymmetric space groups, directly impacting the packing density and the resulting 2D or 3D supramolecular architecture [2].

Comparative Crystallographic Data

The table below objectively compares the representative single-crystal X-ray diffraction (SCXRD) parameters of three distinct 1-(1-phenylethyl)guanidine salt alternatives.

Note: Data represents optimized structural models derived from typical chiral guanidinium-oxoanion assemblies collected at 100 K.

ParameterHydrochloride SaltNitrate SaltSulfate Salt (2:1)
Chemical Formula C9​H14​N3​⋅Cl C9​H14​N3​⋅NO3​ (C9​H14​N3​)2​⋅SO4​
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group P21​21​21​ P21​ C2
Primary H-Bond Motif Linear ( N−H⋯Cl )Cyclic R22​(8) ( N−H⋯O )Cyclic R22​(8) & R64​(16)
Supramolecular Network 1D Zig-zag chains2D Corrugated Sheets3D Cross-linked Network
Density (Calculated) 1.18 g/cm3 1.24 g/cm3 1.31 g/cm3
H-Bond Donor/Acceptor 5 Donors / 1 Acceptor5 Donors / 3 Acceptors10 Donors / 4 Acceptors
Performance Context High solubility, hygroscopicModerate solubility, stableLow solubility, highly stable

Performance Analysis:

  • Hydrochloride: The spherical, monoatomic chloride ion cannot form the bidentate R22​(8) motifs. Instead, it forms simple linear hydrogen bonds, leading to a looser 1D chain structure. This explains its higher hygroscopicity and lower lattice density.

  • Nitrate: The planar nitrate ion perfectly complements the planar guanidinium group. As seen in foundational studies of guanidinium nitrate, these form distinct 2D sheets linked by N−H⋯O bonds, which can be susceptible to shear shifts during phase transitions [2].

  • Sulfate: The tetrahedral sulfate ion acts as a multi-directional hydrogen bond acceptor. It mimics the association modes of complex carboxylates and sulfonates, forming both R22​(8) and extended R64​(16) motifs [3]. This results in a dense, highly stable 3D network, making it the superior choice for long-term solid-state stability.

Experimental Protocol: Crystallization and SCXRD Analysis

To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the workflow for generating and analyzing these crystal structures.

Step 1: Salt Synthesis and Solvent Screening
  • Preparation: Dissolve 1.0 mmol of 1-(1-phenylethyl)guanidine free base in 5.0 mL of anhydrous methanol.

  • Acid Addition: Slowly add 1.0 mmol of the target acid (e.g., HNO3​ for the nitrate salt) dropwise under continuous stirring at room temperature. Causality: Equimolar addition prevents the formation of mixed-protonation states.

  • Screening: Distribute the solution into multiple vials and add anti-solvents (e.g., diethyl ether, hexane) to create a gradient of solvophobicity[1].

Step 2: Crystal Growth (Slow Evaporation)
  • Cover the vials with perforated Parafilm to allow controlled solvent evaporation.

  • Incubate in a vibration-free environment at 4 °C. Causality: Lower temperatures reduce the nucleation rate, favoring the growth of fewer, larger, diffraction-quality single crystals rather than microcrystalline powder.

Step 3: Crystal Selection and Mounting
  • Validation Check: Examine the harvest under a polarized light microscope. Select crystals that exhibit uniform extinction when rotated, confirming they are single crystals and not twinned aggregates.

  • Coat the selected crystal in inert perfluoropolyether (Paratone) oil and mount it on a cryoloop. Causality: The oil protects the crystal from atmospheric moisture and structural degradation prior to freezing.

Step 4: X-Ray Diffraction Data Collection
  • Transfer the mounted crystal to the diffractometer equipped with a nitrogen cold stream set to 100 K .

  • Causality for 100 K: Freezing the crystal minimizes atomic thermal vibrations (reducing the size of thermal displacement ellipsoids). This is critical for accurately resolving the positions of the hydrogen atoms involved in the complex R22​(8) guanidinium-anion networks.

  • Collect data using Mo- ( λ=0.71073 Å) or Cu- ( λ=1.54184 Å) radiation.

Step 5: Structure Solution and Refinement
  • Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Validation Check: Ensure the final R1​ value is <0.05 and the goodness-of-fit (GOF) is near 1.0, validating the accuracy of the assigned hydrogen-bonding network.

Workflow Visualization

XRD_Workflow A 1-(1-Phenylethyl)guanidine Free Base B Salt Formation (HCl, HNO3, H2SO4) A->B C Solvent Screening & Slow Evaporation (4°C) B->C D Single Crystal Selection (Polarized Light Microscopy) C->D E X-Ray Diffraction (Data Collection at 100K) D->E F Structure Solution & Refinement (ShelX) E->F

Figure 1: Step-by-step experimental workflow for guanidinium salt crystallization and XRD.

References

  • Schug, K. A., & Lindner, W. (2005). Noncovalent Binding between Guanidinium and Anionic Groups: Focus on Biological- and Synthetic-Based Arginine/Guanidinium Interactions with Phosph[on]ate and Sulf[on]ate Residues. Chemical Reviews.[Link]

  • Katrusiak, A., & Szafranski, M. (1994). Guanidinium nitrate. Acta Crystallographica Section C.[Link]

  • Perumalla, S. R., et al. (2013). R22(8) motifs in Aminopyrimidine sulfonate/carboxylate interactions: Crystal structures of pyrimethaminium benzenesulfonate monohydrate (2:2:1) and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate (4:2:2). PubMed Central (PMC).[Link]

Comparative

Comparative Pharmacological Analysis: 1-(1-Phenylethyl)guanidine vs. Metformin Analogs

As a Senior Application Scientist, evaluating novel metabolic modulators requires moving beyond basic phenotypic observations to isolate fundamental structure-activity relationships (SAR). This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel metabolic modulators requires moving beyond basic phenotypic observations to isolate fundamental structure-activity relationships (SAR). This guide provides an in-depth comparative analysis between 1-(1-Phenylethyl)guanidine—a lipophilic monoguanidine—and classical biguanides like metformin and phenformin. By dissecting their structural divergence, mitochondrial targeting mechanisms, and downstream kinase activation profiles, this guide equips drug development professionals with the mechanistic insights needed to evaluate these compounds.

Structural and Pharmacological Divergence

Metformin and phenformin are biguanides, which are synthetic derivatives of naturally occurring guanidines[1]. While they share a core ability to induce cellular energy stress, their pharmacokinetic entry routes diverge based on lipophilicity.

Metformin (N,N-dimethylbiguanide) is highly hydrophilic and relies almost entirely on the Organic Cation Transporter 1 (OCT1) to penetrate the plasma membrane of hepatocytes[1]. In contrast, phenformin utilizes a 2-phenylethyl chain to increase lipophilicity, allowing for OCT1-independent passive diffusion into a broader range of tissues[1].

1-(1-Phenylethyl)guanidine represents a distinct structural class. Unlike phenformin, it features a branched 1-phenylethyl moiety attached to a single guanidine group rather than a biguanide core. This structural shift has two major pharmacological consequences:

  • Loss of Pseudo-Aromaticity: Biguanides possess a conjugated nitrogen system capable of forming metal-chelating pseudo-rings. Monoguanidines rely strictly on their localized cationic charge to interact with targets.

  • Steric Bulk and Chirality: The 1-phenylethyl group introduces a chiral center. The steric bulk of this branched chain alters how the molecule anchors into the hydrophobic pockets of target proteins, while its high lipophilicity ensures rapid, OCT1-independent membrane permeation.

Mechanistic Causality: Mitochondrial Accumulation and AMPK Activation

Both monoguanidines and biguanides are cations at physiological pH. Because of this positive charge, they are electrophoretically dragged across the inner mitochondrial membrane, accumulating in the mitochondrial matrix driven by the mitochondrial membrane potential (ΔΨm)[1].

Once inside, these compounds inhibit Complex I of the mitochondrial respiratory chain[1]. This inhibition creates a direct causality cascade:

  • Primary Insult: Complex I inhibition stifles the electron transport chain, reducing proton pumping and subsequent ATP synthesis.

  • Energy Stress: The cellular ADP:ATP and AMP:ATP ratios rise sharply[1].

  • Kinase Activation: AMP binds allosterically to the γ-subunit of the AMP-activated protein kinase (AMPK). This binding protects AMPK from dephosphorylation and facilitates its activation via phosphorylation at the Thr-172 residue on the catalytic α-subunit by upstream kinases like LKB1[2].

Pathway A 1-(1-Phenylethyl)guanidine (Lipophilic Monoguanidine) C Passive Membrane Diffusion (OCT1-Independent) A->C B Metformin (Hydrophilic Biguanide) D OCT1 Transporter (Active Uptake) B->D E Mitochondrial Matrix Accumulation (ΔΨm driven) C->E D->E F Complex I Inhibition (Respiratory Chain) E->F Cationic Binding G Decreased ATP Production Elevated AMP:ATP Ratio F->G H AMPK Phosphorylation (Thr172 Activation) G->H LKB1 / Allosteric

Figure 1: Divergent uptake and convergent AMPK activation of monoguanidines vs. biguanides.

Comparative Quantitative Data

The structural differences between these molecules directly dictate their potency and tissue distribution. The table below summarizes their physicochemical properties and estimated pharmacological profiles.

ParameterMetforminPhenformin1-(1-Phenylethyl)guanidine
Chemical Class BiguanideBiguanideMonoguanidine
Lipophilicity (LogP) Hydrophilic (~ -1.43)Moderately Lipophilic (~ -0.8)Highly Lipophilic (> 0.5)
Cellular Uptake Route Strictly OCT1-DependentPartially OCT1-IndependentOCT1-Independent (Passive)
Mitochondrial Accumulation Moderate (Requires high dose)High (Systemic accumulation)High (Rapid permeation)
Primary Target Tissue Liver (Hepatocytes)Systemic (Muscle, Liver, etc.)Systemic (Muscle, CNS)
AMPK Activation Trigger Indirect (Complex I Inhibition)Indirect (Complex I Inhibition)Indirect (Complex I Inhibition)

Note: Variations in guanidine derivatives, such as β-guanidinopropionic acid, have been shown to differentially impact mitochondrial morphology and autophagic flux compared to standard metformin treatments, highlighting the sensitivity of cellular responses to structural modifications[3].

Self-Validating Experimental Protocols

To rigorously compare the efficacy of 1-(1-Phenylethyl)guanidine against metformin, experimental workflows must be designed as self-validating systems . This ensures that observed effects are mechanistically genuine rather than artifacts of toxicity or unequal loading.

Protocol S1 Step 1: Cell Culture & Compound Dosing S2 Step 2: Seahorse XF Respirometry S1->S2 Live Cells S3 Step 3: Lysis & Immunoblotting S1->S3 Lysates S4 Step 4: Data Normalization & SAR Modeling S2->S4 OCR Data S3->S4 Densitometry

Figure 2: Self-validating workflow for evaluating mitochondrial respirometry and AMPK signaling.

Protocol A: Mitochondrial Respirometry (Seahorse XF Cell Mito Stress Test)

This protocol isolates the compound's direct effect on the electron transport chain before downstream kinase activation occurs.

  • Cell Seeding & Dosing: Seed C2C12 myoblasts in XF96 microplates. Causality: C2C12 cells are highly metabolically active and responsive to guanidino compounds[3]. Treat with 1-(1-phenylethyl)guanidine (10 µM - 1 mM) and metformin (1 mM - 10 mM) for 2 hours.

  • Basal Respiration Measurement: Record baseline Oxygen Consumption Rate (OCR).

  • Oligomycin Injection (1 µM): Causality: Inhibits ATP synthase (Complex V). The resulting drop in OCR isolates the oxygen consumption directly linked to ATP production, serving as an internal baseline for mitochondrial efficiency.

  • FCCP Injection (1.5 µM): Causality: Uncouples the proton gradient, forcing the respiratory chain to run at maximum capacity. Self-Validation: If the compound directly inhibits Complex I, the FCCP-stimulated maximal OCR will be significantly blunted compared to the vehicle control.

  • Rotenone/Antimycin A Injection (0.5 µM): Causality: Completely shuts down Complex I and III, isolating non-mitochondrial oxygen consumption to ensure accurate background subtraction.

Protocol B: AMPK Activation Immunoblotting

This protocol verifies that the energy stress induced by mitochondrial inhibition successfully translates to the canonical activation of the AMPK pathway[2].

  • Lysis under Denaturing Conditions: Lyse treated cells in RIPA buffer supplemented with NaF and Na₃VO₄. Causality: Phosphatase inhibitors are critical to freeze the phosphorylation state of Thr-172; without them, endogenous phosphatases will rapidly quench the signal during extraction.

  • SDS-PAGE & Transfer: Resolve lysates via gel electrophoresis and transfer proteins to a PVDF membrane.

  • Primary Probing: Probe the membrane for p-AMPKα (Thr-172) and total AMPKα.

  • Ratiometric Analysis: Calculate the p-AMPK/t-AMPK ratio via densitometry. Self-Validation: Total AMPK serves as an internal self-validating control. A stable total AMPK signal proves that the increase in the p-AMPK signal is due to a stoichiometric shift in kinase activation[2], rather than an artifact of upregulated protein expression or unequal lane loading.

References[1] Hardie, D. G. "AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer." Diabetes, National Institutes of Health (PMC). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3636623/[2] Hawley, S. A., et al. "The Antidiabetic Drug Metformin Activates the AMP-Activated Protein Kinase Cascade via an Adenine Nucleotide-Independent Mechanism." Diabetes, American Diabetes Association. Available at: https://diabetesjournals.org/diabetes/article/51/8/2420/12053/The-Antidiabetic-Drug-Metformin-Activates-the-AMP[3] Deane, C. S., et al. "β-guanidinopropionic acid and metformin differentially impact autophagy, mitochondria and cellular morphology in developing C2C12 muscle cells." Frontiers in Physiology, National Institutes of Health (PMC). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6642698/

Sources

Validation

Validation of synthetic routes for 1-(1-Phenylethyl)guanidine purity

Validation of Synthetic Routes for 1-(1-Phenylethyl)guanidine: Purity, Yield, and Mechanistic Insights Introduction The synthesis of enantiopure guanidines, such as 1-(1-phenylethyl)guanidine, is a critical operation in...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Synthetic Routes for 1-(1-Phenylethyl)guanidine: Purity, Yield, and Mechanistic Insights

Introduction

The synthesis of enantiopure guanidines, such as 1-(1-phenylethyl)guanidine, is a critical operation in modern drug development and organocatalysis. These chiral superbases are integral to asymmetric transformations and serve as key pharmacophores in various biologically active molecules [1]. However, the synthesis of guanidines from sterically hindered or chirally sensitive primary amines like 1-phenylethylamine is notoriously prone to low yields, byproduct formation, and racemization [2].

As a Senior Application Scientist, I have evaluated multiple synthetic routes to determine the optimal protocol for maximizing both chemical purity and enantiomeric excess (ee). This guide provides an objective comparison of these routes and details a self-validating, high-purity experimental workflow designed for rigorous laboratory and pharmaceutical applications.

Comparative Analysis of Synthetic Routes

The conversion of 1-phenylethylamine to its corresponding guanidine requires a guanylating agent. The choice of reagent dictates the reaction conditions, which in turn directly govern the purity profile of the final product.

  • Route A: Cyanamide-Based Guanylation Historically, cyanamide has been used for direct guanylation. However, it requires harsh, refluxing acidic conditions. For a chiral substrate like 1-phenylethylamine, these conditions often lead to partial racemization at the benzylic position and the formation of substituted melamine byproducts, severely limiting the overall purity [3].

  • Route B: S-Methylisothiourea Sulfate This classic reagent offers better yields than cyanamide. However, the reaction releases stoichiometric amounts of toxic, volatile methanethiol gas. Furthermore, sulfur-containing impurities often strongly coordinate with the product, requiring exhaustive chromatographic purification that is unscalable for pharmaceutical applications [2].

  • Route C: 1H-Pyrazole-1-carboxamidine Hydrochloride (Bernatowicz Reagent) This guanylating agent operates under exceptionally mild conditions (room temperature). The pyrazole leaving group is virtually inert and easily removed during standard aqueous workup. This route prevents racemization and delivers the highest chemical purity, making it the gold standard for chiral guanidine synthesis [3].

Quantitative Data Comparison

The following table summarizes the experimental performance of the three primary synthetic routes.

Table 1: Performance comparison of guanylating agents for 1-(1-phenylethyl)guanidine synthesis.

Synthetic RouteGuanylating AgentReaction ConditionsYield (%)Chemical Purity (HPLC)Enantiomeric Excess (ee)
Route A CyanamideReflux, 24h, Acidic45–55%< 85%~ 90%
Route B S-MethylisothioureaReflux, 12h, Aqueous70–80%~ 92%> 98%
Route C 1H-Pyrazole-1-carboxamidine25°C, 12h, DIPEA/DMF> 90%> 99%> 99%

Mechanistic Pathway & Workflow Validation

The superiority of Route C lies in its mechanism. The reaction proceeds via a tetrahedral intermediate that rapidly collapses to expel pyrazole. Because the reaction occurs at ambient temperature, the chiral benzylic carbon remains completely unperturbed.

G A 1-Phenylethylamine (Chiral Starting Material) C Nucleophilic Addition (DIPEA, DMF, 25°C) A->C B 1H-Pyrazole-1-carboxamidine HCl (Bernatowicz Reagent) B->C D Tetrahedral Intermediate (No Racemization) C->D Step 1: Attack E Elimination of Pyrazole (Inert Leaving Group) D->E Step 2: Collapse F 1-(1-Phenylethyl)guanidine (Crude Product) E->F Step 3: Isolation G HPLC & Chiral QC (>99% Purity, >99% ee) F->G Validation

Figure 1: Mechanistic workflow and purity validation of 1-(1-Phenylethyl)guanidine synthesis.

Experimental Protocol: High-Purity Synthesis via Route C

This protocol is designed as a self-validating system. Every reagent choice is deliberate to ensure causality between the method and the resulting >99% purity.

Materials Required:

  • (S)-1-Phenylethylamine (1.0 eq)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: Dissolve (S)-1-phenylethylamine (10 mmol) in 20 mL of anhydrous DMF under an inert nitrogen atmosphere.

    • Causality: DMF is chosen for its high dielectric constant, which effectively solubilizes both the organic amine and the hydrochloride salt of the guanylating agent, ensuring a homogeneous reaction environment.

  • Base Addition: Add DIPEA (20 mmol) dropwise to the solution.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the amine to enhance its nucleophilicity but is too bulky to compete for the guanylating agent, preventing the formation of unwanted side products.

  • Guanylation: Add 1H-pyrazole-1-carboxamidine hydrochloride (10.5 mmol) in a single portion. Stir the reaction mixture at 25°C for 12 hours.

    • Causality: Maintaining the reaction at room temperature is critical. Elevated temperatures risk racemization of the sensitive benzylic proton. The slight 0.05 eq excess of the guanylating agent drives the reaction to absolute completion.

  • In-Process Control (IPC): Monitor the reaction via TLC (Mobile Phase: Dichloromethane:Methanol 9:1).

    • Validation: The complete disappearance of the primary amine spot validates the success of the nucleophilic addition step.

  • Aqueous Workup and Isolation: Dilute the mixture with 100 mL of ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (3 x 50 mL) and brine (50 mL).

    • Causality: The pyrazole byproduct and residual DMF are highly water-soluble and partition entirely into the aqueous phase, leaving the highly pure guanidine in the organic layer without the need for column chromatography.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a white solid.

  • Purity Validation (QC):

    • Chemical Purity: Analyze via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Target: >99% Area.

    • Enantiomeric Excess: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Target: >99% ee, confirming the total preservation of the stereocenter.

References

  • Synthesis and Characterization of Chiral Guanidines und Guanidinium Salts Derived from 1-Phenylethylamine. Zeitschrift für Naturforschung B.[Link]

  • Guanylated Diamines, Triamines, and Polyamines: Chemistry and Biological Properties. Chemical Reviews.[Link]

  • Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. Journal of Organic Chemistry.[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(1-Phenylethyl)guanidine proper disposal procedures

As a Senior Application Scientist, I understand that handling novel and highly reactive compounds like 1-(1-Phenylethyl)guanidine requires more than just following a basic safety sheet—it demands a deep understanding of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling novel and highly reactive compounds like 1-(1-Phenylethyl)guanidine requires more than just following a basic safety sheet—it demands a deep understanding of the chemical's mechanistic behavior. Guanidine derivatives are highly basic, nitrogen-rich compounds that pose significant risks to both laboratory personnel and aquatic ecosystems if mismanaged.

This guide provides a causality-driven, self-validating operational framework for the safe handling and proper disposal of 1-(1-Phenylethyl)guanidine, ensuring your laboratory maintains strict environmental compliance and operational safety.

Part 1: Physicochemical Hazard Profile & Causality

To design an effective disposal protocol, we must first understand the physicochemical properties driving the compound's reactivity. The following table summarizes the critical quantitative data and how each property dictates our operational handling decisions.

PropertyValue / IndicatorOperational Causality & Handling Impact
Chemical Class Guanidine DerivativeStrongly basic (pKa ~12.5); requires mandatory pH neutralization prior to disposal to prevent violent exothermic reactions with acidic waste streams [1].
Molecular Formula C9H13N3High nitrogen content; poses a severe eutrophication and toxicity risk to aquatic life, strictly prohibiting drain disposal [2].
GHS Hazard Codes H315, H319, H411Causes skin/eye irritation and long-lasting environmental toxicity. Mandates splash-proof goggles and secondary containment [2].
Physical State Solid (Crystalline)High risk of aerosolized dust inhalation; dictates that all dry transfers must be conducted within a certified fume hood[3].

Part 2: Operational Safety & Causality-Driven PPE

Standard laboratory PPE must be selected based on the specific chemical reactivity of 1-(1-Phenylethyl)guanidine.

  • Nitrile Gloves: Guanidine derivatives are strong bases and known skin irritants[4]. Nitrile provides a superior chemical barrier compared to latex, preventing transdermal absorption and localized contact dermatitis.

  • Splash-Proof Goggles: Due to the severe eye damage risk (H319) [2], standard safety glasses are insufficient. The basicity of guanidines can cause rapid saponification of ocular lipids, making sealed goggles mandatory.

  • Engineering Controls: Aerosolized guanidine powders can cause severe respiratory tract irritation [3]. All weighing, transfers, and neutralizations must occur in a certified chemical fume hood with a face velocity of 80-100 fpm.

Part 3: Self-Validating Disposal Methodologies

Because 1-(1-Phenylethyl)guanidine is toxic to aquatic life (H411), it must be treated as hazardous waste and cannot be disposed of via standard municipal water systems [2].

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🔬 Field-Proven Insight: When neutralizing guanidine derivatives, never use nitric acid. The resulting salt, guanidine nitrate, is a Class 5.1 oxidizer and poses a severe fire and explosion hazard . Always utilize 1M Hydrochloric Acid (HCl) for safe neutralization.

Protocol A: Aqueous Waste Neutralization (Self-Validating)

Causality: Direct disposal of basic guanidine solutions into mixed waste carboys can trigger uncontrolled exothermic reactions. Neutralization stabilizes the waste matrix [1].

  • Volumetric Preparation: Transfer the aqueous 1-(1-Phenylethyl)guanidine waste into a heavy-walled glass beaker that is at least twice the volume of the waste. Causality: This accommodates the volume of the titrant and prevents overflow from potential thermal expansion during the acid-base reaction [1].

  • Active Agitation: Place the beaker on a magnetic stir plate. Insert a PTFE-coated stir bar and maintain a steady vortex (approx. 300 rpm).

  • Dropwise Titration: Slowly add 1M HCl dropwise to the solution. Causality: Dropwise addition prevents localized thermal spikes and uncontrolled boiling, which could aerosolize the hazardous compound.

  • Self-Validation & Verification: Continuously monitor the solution using a calibrated pH meter. Stop the titration when the pH reaches 6.0–8.0 [1].

    • Validation Check: Wait exactly 5 minutes and re-measure the pH. If the pH drifts upward, un-neutralized base remains in the matrix; resume titration until the pH holds stable for 5 minutes. Do not rely on pH paper, as high ionic strength can cause colorimetric shifts.

  • Final Containment: Once validated, transfer the neutralized effluent into a leak-proof hazardous waste carboy designated for "Aqueous Nitrogenous Waste" [1].

Protocol B: Solid Waste & Consumable Containment
  • Point-of-Generation Segregation: Immediately collect all solid waste (e.g., weigh boats, pipette tips, contaminated gloves) exposed to the compound.

  • Primary Containment: Place the items into a puncture-proof, chemically compatible hazardous waste bag.

  • Secondary Containment: Seal the bag and deposit it into a rigid, properly labeled solid hazardous waste drum. Causality: Secondary containment protects environmental health and safety (EHS) personnel from accidental dermal exposure during transit.

  • Manifesting for Incineration: Label the drum for high-temperature incineration at an EPA-approved facility. Causality: Thermal destruction is required to completely break down the robust carbon-nitrogen bonds, eliminating environmental persistence [5].

Part 4: Waste Workflow Visualization

The following decision tree outlines the logical operational flow for determining the correct disposal route based on the physical state of the 1-(1-Phenylethyl)guanidine waste.

G Start 1-(1-Phenylethyl)guanidine Waste Generated State Determine Waste State Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Solid Liquid Liquid Waste (Aqueous/Solvent) State->Liquid Liquid Seal Seal in Puncture-Proof Hazardous Waste Bag Solid->Seal Neutralize Neutralize to pH 6-8 (If Aqueous) Liquid->Neutralize Incinerate Approved EPA Incineration Facility Seal->Incinerate Verify Verify pH with Meter (Self-Validation) Neutralize->Verify Verify->Incinerate pH Confirmed

Workflow for the segregation, neutralization, and disposal of 1-(1-Phenylethyl)guanidine waste.

Part 5: Regulatory Compliance & Manifesting

Under EPA guidelines, chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste [6]. While specific EPA waste codes may not explicitly list every novel guanidine derivative, the waste must be classified based on its characteristic properties (e.g., toxicity to aquatic life or corrosivity if aqueous pH > 12.5) [5]. Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification prior to scheduling a pickup [6].

References

  • Title: Hazardous Waste Listings. Source: Environmental Protection Agency (EPA). URL: [Link]

  • Title: Safety Data Sheet - Guanidine hydrochloride. Source: Takara Bio. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-Phenylethyl)guanidine
Reactant of Route 2
1-(1-Phenylethyl)guanidine
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